Thiopropazate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2S/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27/h2-3,5-8,17H,4,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUHRQHVWSUTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146-28-1 (di-hydrochloride) | |
| Record name | Thiopropazate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023654 | |
| Record name | Thiopropazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
214-218 °C @ 0.1 MM HG | |
| Record name | THIOPROPAZATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHER | |
| Record name | THIOPROPAZATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
84-06-0 | |
| Record name | Thiopropazate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiopropazate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopropazate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Thiopropazate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiopropazate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | THIOPROPAZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JFY081Q2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THIOPROPAZATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 167-169 °C /DIMALEATE/ | |
| Record name | THIOPROPAZATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3401 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thiopropazate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopropazate, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through its active metabolite, perphenazine. This technical guide delineates the mechanism of action of this compound, focusing on the pharmacodynamic profile of perphenazine. The core mechanism involves potent antagonism of dopamine D2 receptors, with additional interactions at various other neurotransmitter receptors, contributing to its efficacy and side-effect profile. This document provides a comprehensive overview of its receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Introduction: this compound as a Prodrug
This compound is pharmacologically classified as a prodrug, meaning it is administered in an inactive or less active form and is subsequently metabolized in the body into its active therapeutic agent.[1] In the case of this compound, in vivo metabolic processes, likely hydrolysis of the acetate ester group, convert it to perphenazine, a potent antipsychotic. Therefore, a thorough understanding of the mechanism of action of this compound necessitates a detailed examination of the pharmacodynamics of perphenazine.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism underlying the antipsychotic efficacy of this compound, through its active metabolite perphenazine, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] Overactivity in these dopaminergic pathways is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Perphenazine acts as a potent competitive antagonist at these receptors, thereby reducing dopaminergic neurotransmission and alleviating psychotic symptoms.[2]
Downstream Signaling Pathways of D2 Receptor Blockade
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, perphenazine prevents this inhibitory effect, leading to a normalization of cAMP levels and downstream signaling cascades.
Multi-Receptor Binding Profile of Perphenazine
While D2 receptor antagonism is central to its action, perphenazine's clinical effects are also shaped by its interactions with a range of other neurotransmitter receptors. This multi-receptor binding profile contributes to both its therapeutic efficacy in treating various symptoms and its characteristic side effects.
Quantitative Binding Affinity Data
The affinity of perphenazine for various receptors is quantified by the inhibition constant (Ki), which is the concentration of the drug required to occupy 50% of the receptors in an in vitro assay. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) | Receptor Action |
| Dopamine | D1 | 29.9 | Antagonist |
| D2 | 0.14 - 0.765 | Antagonist[4][5] | |
| D3 | 0.13 - 0.43 | Antagonist[4][6] | |
| D4 | 17 | Antagonist | |
| Serotonin | 5-HT2A | 6 | Antagonist[4] |
| Histamine | H1 | 8 | Antagonist |
| Adrenergic | α1A | 10 | Antagonist |
| α2A | 810 | Antagonist | |
| α2B | 104.9 | Antagonist | |
| α2C | 85.2 | Antagonist | |
| Muscarinic | M1 | 2000 | Antagonist |
| M3 | 1848 | Antagonist |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.[3][4][5][6]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are the gold standard for characterizing the interaction between a drug and its target receptor.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (perphenazine) by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.
4.1.1. Materials
-
Membrane Preparation: Homogenized tissue or cultured cells expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H-spiperone for D2 receptors).
-
Test Compound: Perphenazine.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength.
-
Filtration Apparatus: A system to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure radioactivity.
4.1.2. Method
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (perphenazine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The mechanism of action of this compound is attributable to its in vivo conversion to the active metabolite, perphenazine. Perphenazine is a potent antagonist at dopamine D2 receptors, which is the primary driver of its antipsychotic effects. Its broader interaction with other neurotransmitter receptors, including serotonin, histamine, and adrenergic receptors, further defines its therapeutic profile and contributes to its side effects. The quantitative understanding of these interactions, derived from robust experimental methodologies such as radioligand binding assays, is crucial for the rational use of this medication and for the development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perphenazine - Wikipedia [en.wikipedia.org]
Thiopropazate Preliminary Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary studies on Thiopropazate, a typical antipsychotic of the phenothiazine class. This document details its core pharmacological and toxicological properties, experimental protocols for its study, and the underlying signaling pathways of its mechanism of action. This compound is recognized as a prodrug that is metabolized to perphenazine, a potent dopamine D2 receptor antagonist.[1]
Core Pharmacological & Physicochemical Properties
This compound, chemically designated as 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate, is a phenothiazine derivative.[2] Its primary therapeutic action is attributed to its role as a dopamine antagonist.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₂₃H₂₈ClN₃O₂S |
| Molecular Weight | 446.0 g/mol |
| CAS Number | 84-06-0 |
| Appearance | Irregular platy fragments (dihydrochloride) |
| XLogP3 | 4.8 |
Pharmacodynamics: Receptor Binding Affinity
As a prodrug, this compound is converted in the body to its active metabolite, perphenazine.[1] The antipsychotic effects are primarily mediated by the blockade of dopamine D2 receptors by perphenazine.[3] Due to the limited availability of direct binding data for this compound, the receptor binding affinities of perphenazine are presented as a proxy for its in vivo activity.
Table 2: Receptor Binding Affinities (Ki) of Perphenazine [4]
| Receptor | Ki (nM) |
| Dopamine D2 | 0.56 |
| Dopamine D3 | 0.43 |
| Serotonin 5-HT2A | 6 |
A lower Ki value indicates a stronger binding affinity.[5]
Pharmacokinetics & Toxicology
The pharmacokinetic profile of this compound is largely influenced by its conversion to perphenazine.
Pharmacokinetics of the Active Metabolite, Perphenazine
Understanding the pharmacokinetics of perphenazine is crucial for interpreting the therapeutic and adverse effects of this compound.
Table 3: Pharmacokinetic Parameters of Perphenazine in Humans [1][6][7]
| Parameter | Value |
| Bioavailability (Oral) | ~40%[1] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours[6] |
| Elimination Half-life (t½) | 9 - 12 hours[7] |
| Metabolism | Extensively hepatic, primarily via CYP2D6[6] |
| Excretion | Primarily renal[8] |
Toxicology
Toxicological data provides essential information on the safety profile of a compound. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[9]
Table 4: Acute Toxicity of this compound (as Dihydrochloride) [2]
| Species | Route of Administration | LD50 |
| Human (reported) | Oral | 50-500 mg/kg (probable lethal dose) |
Experimental Protocols
This section details the methodologies for key experiments relevant to the preclinical evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2-chlorophenothiazine.
Experimental Workflow: Synthesis of this compound
Protocol:
-
Alkylation of 2-Chlorophenothiazine: 2-chlorophenothiazine is reacted with 1,3-dichloropropane in the presence of sodium amide in toluene to yield 2-chloro-10-(3-chloropropyl)phenothiazine.[10][11]
-
Formation of Piperazine Intermediate: The product from step 1 is then reacted with piperazine to form N-(3-(2-chlorophenothiazin-10-yl)propyl)piperazine.
-
Final Acetylation: The intermediate from step 2 undergoes a final reaction with 2-bromoethanol acetate to produce this compound.
Dopamine D2 Receptor Binding Assay (Competitive Inhibition)
This assay is fundamental for determining the binding affinity (Ki) of a test compound to the dopamine D2 receptor.[8][12]
Experimental Workflow: Dopamine D2 Receptor Binding Assay
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 receptors (e.g., rat striatum or transfected cell lines) in an appropriate buffer and prepare a membrane fraction by centrifugation.[8]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone) and a range of concentrations of the test compound (this compound).[12] Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled D2 antagonist).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).[12] The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Animal Model of Psychosis (NMDA Receptor Antagonist-Induced Hyperactivity)
This in vivo model is used to assess the antipsychotic potential of a test compound by measuring its ability to reverse the hyperlocomotor activity induced by an NMDA receptor antagonist like phencyclidine (PCP) or ketamine.[4][14]
Experimental Workflow: NMDA Antagonist-Induced Hyperactivity Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Page loading... [guidechem.com]
- 11. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Thiopropazate's Antagonism of Dopamine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the pharmacological properties of thiopropazate, a typical phenothiazine antipsychotic, with a primary focus on its antagonistic activity at dopamine receptors. This compound functions as a prodrug, being metabolized to the active compound perphenazine, which exerts its therapeutic effects primarily through the blockade of D2-like dopamine receptors.[1][2] This document details the quantitative binding affinities and functional potencies of its active metabolite, outlines the experimental protocols for their determination, and visually represents the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Dopamine Receptor Antagonism
This compound, through its active metabolite perphenazine, functions as a competitive antagonist at dopamine receptors.[1][3] This means it binds to the same site as the endogenous neurotransmitter, dopamine, but does not activate the receptor. By occupying these receptors, it blocks dopamine's effects, which is particularly relevant in the mesolimbic pathway where excessive dopaminergic activity is associated with the positive symptoms of schizophrenia.[4] The primary therapeutic target for antipsychotic efficacy is the D2 dopamine receptor.[4][5]
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6] D1-like receptors are coupled to Gs proteins and stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[7] Conversely, D2-like receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase, resulting in decreased cAMP levels.[7][8] Perphenazine demonstrates a preference for D2-like receptors.[9]
Quantitative Pharmacological Data
Due to its nature as a prodrug, the most relevant quantitative data for understanding the in vivo activity of this compound comes from studies on its active metabolite, perphenazine. The following table summarizes the binding affinities (Ki) of perphenazine for various dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.[5]
| Compound | Receptor Subtype | Assay Type | Ki (nM) | Source |
| Perphenazine | Dopamine D2 | Radioligand Binding | 0.56 | [10] |
| Perphenazine | Dopamine D3 | Radioligand Binding | 0.43 | [10] |
| Perphenazine | Serotonin 5-HT2A | Radioligand Binding | 6 | [10] |
Note: Data for this compound is limited; perphenazine is its active metabolite.
Signaling Pathways and Antagonistic Action
The antagonism of D1-like and D2-like dopamine receptors by this compound (via perphenazine) disrupts their respective signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the point of inhibition.
D1-Like Receptor Signaling Pathway
D2-Like Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with dopamine receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D2).
-
Radioligand (e.g., [³H]-Spiperone).[11]
-
Test compound (this compound/Perphenazine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Haloperidol).[11]
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[12][13]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Functional Antagonism Assay (cAMP Measurement)
This assay measures the functional potency (IC50) of an antagonist by its ability to reverse the agonist-induced change in intracellular cAMP levels.
Materials:
-
Cells stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells with D1 or D2 receptors).[15]
-
Dopamine receptor agonist (e.g., Dopamine).[15]
-
Test compound (this compound/Perphenazine).
-
Forskolin (for D2 receptor assays).[16]
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[16]
-
cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA-based).[15][17]
-
Cell culture medium and buffers.
-
Microplate reader compatible with the detection kit.
Procedure (for D2 Receptor Antagonism):
-
Cell Plating: Seed the D2 receptor-expressing cells in a microplate and allow them to adhere.[16]
-
Antagonist Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor. Add serial dilutions of the test compound and pre-incubate for 15-30 minutes.[16]
-
Agonist and Forskolin Stimulation: Add a fixed concentration of a D2 agonist (e.g., at its EC80) to inhibit adenylyl cyclase. Concurrently or subsequently, add forskolin to all wells to stimulate a measurable production of cAMP. The agonist's effect will be observed as an inhibition of this forskolin-stimulated production.[16]
-
Incubation: Incubate for a specified time to allow for changes in cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[17]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The data will show that as the antagonist concentration increases, it reverses the agonist-induced inhibition of cAMP production. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist's effect.[16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Conclusion
This compound, acting through its active metabolite perphenazine, is a potent antagonist of dopamine receptors, with a preference for the D2-like receptor family. Its therapeutic efficacy in treating psychosis is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway. The quantitative characterization of its binding affinity and functional potency relies on established in vitro pharmacological assays such as radioligand binding and cAMP functional assays. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to investigate the dopaminergic antagonism of this compound and similar compounds.
References
- 1. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. Role of D₁/D₂ dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thiopropazate: A Technical Guide on its Phenothiazine Class Characteristics
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
This technical guide provides an in-depth analysis of thiopropazate, a typical antipsychotic belonging to the phenothiazine class of drugs. While its clinical use has largely been superseded by newer atypical antipsychotics, a review of its core pharmacological and chemical characteristics remains pertinent for researchers in neuropsychopharmacology and drug development. This document collates available data on its mechanism of action, chemical synthesis, and relevant experimental methodologies. It addresses the significant role of dopamine D2 receptor antagonism, a hallmark of the phenothiazine class, and presents representative experimental protocols for the characterization of such compounds. Due to the limited availability of recent research on this compound, this guide also highlights data gaps, particularly in quantitative pharmacokinetics and clinical efficacy, while providing context with class-representative data.
Introduction
This compound is a first-generation, or "typical," antipsychotic drug and a derivative of phenothiazine with a piperazine side chain.[1] Historically, it was utilized in the management of psychosis, notably in schizophrenia, and for its antiemetic properties.[1] Like other drugs in its class, its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[2] This guide serves as a technical resource, summarizing the key chemical and pharmacological attributes of this compound as a representative phenothiazine.
Chemical and Physical Properties
This compound is chemically designated as 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate.[3] Its structure is characterized by a tricyclic phenothiazine core, which is essential for its antipsychotic activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₈ClN₃O₂S | [4] |
| Molecular Weight | 446.01 g/mol | [3] |
| CAS Number | 84-06-0 | [5] |
| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate | [5] |
| Boiling Point | 214-218 °C at 0.1 mmHg | [6] |
| pKa | 7.3 | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step alkylation process. The general workflow involves the initial formation of a piperazine intermediate followed by an esterification step.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. hcplive.com [hcplive.com]
Thiopropazate: A Technical Guide to its Historical Development and Clinical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate is a typical antipsychotic medication belonging to the phenothiazine class of drugs. First synthesized in the mid-20th century, it represents an important milestone in the pharmacological treatment of psychosis. Structurally, it is a piperazinyl phenothiazine and functions as a prodrug, being metabolized in the body to its active form, perphenazine.[1] This guide provides a comprehensive overview of the historical development, pharmacological profile, and clinical use of this compound, with a focus on quantitative data and detailed experimental methodologies.
Historical Development and Synthesis
This compound was developed during a period of intense research into phenothiazine derivatives for their antipsychotic properties. The core structure of phenothiazines was systematically modified to enhance therapeutic efficacy and alter side-effect profiles.
Chemical Synthesis
The synthesis of this compound is a two-step process involving the alkylation of a phenothiazine intermediate.
Step 1: Formation of the Piperazine Intermediate
The initial step involves a nucleophilic substitution reaction between 2-Chloro-10-(γ-chloropropyl)phenothiazine and piperazine. This reaction is typically carried out in butanone under reflux for approximately 8 hours, yielding 2-chloro-10-(γ-piperazinopropyl)phenothiazine.[1]
Step 2: Esterification
The intermediate from the first step then undergoes esterification. It is reacted with β-bromoethyl acetate in toluene, under reflux, for about 16 hours. This is followed by an acid-base extraction and recrystallization to yield this compound.[1]
Pharmacology
As this compound is a prodrug, its pharmacological activity is primarily attributable to its active metabolite, perphenazine.
Mechanism of Action
Perphenazine, in common with other typical antipsychotics, exerts its primary therapeutic effect through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This blockade is believed to be responsible for the reduction of positive symptoms of psychosis, such as hallucinations and delusions. Additionally, perphenazine interacts with a variety of other neurotransmitter receptors, which contributes to its broader pharmacological profile and side effects. These include serotonergic (5-HT), histaminergic (H1), alpha-adrenergic (α1), and muscarinic (M1) receptors.[3]
Pharmacodynamics: Receptor Binding Profile
The affinity of perphenazine for various neurotransmitter receptors has been quantified using in vitro binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.56 - 0.765[3] |
| Dopamine D3 | 0.13 - 0.43[3] |
| Dopamine D4 | 28.5[3] |
| Serotonin 5-HT1A | 421[1][3] |
| Serotonin 5-HT2A | 5.6[1][3] |
| Serotonin 5-HT2C | 132[1] |
| Serotonin 5-HT6 | 17[1][3] |
| Serotonin 5-HT7 | 23[3] |
| Histamine H1 | 8[3] |
| Histamine H2 | 132[3] |
| Alpha-1A Adrenergic | 10[3] |
| Muscarinic M1 | 1698[4] |
Table 1: Receptor Binding Affinities (Ki) of Perphenazine.
Pharmacokinetics
The pharmacokinetic properties of perphenazine, the active metabolite of this compound, are summarized below.
| Parameter | Value |
| Oral Bioavailability | ~40%[1] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours[2][5] |
| Elimination Half-life (t½) | 8 - 20 hours[1][2][5][6] |
| Metabolism | Extensively hepatic, primarily via CYP2D6[2][5][7] |
| Excretion | Primarily via urine (~70%) and feces (~5%) as metabolites[2] |
Table 2: Pharmacokinetic Parameters of Perphenazine.
Clinical Use and Efficacy
This compound was historically used for the management of psychosis, particularly in patients with schizophrenia. It was also investigated for other conditions involving abnormal movements.
Schizophrenia
In clinical practice, dosages for the active metabolite, perphenazine, were individualized. For moderately disturbed, non-hospitalized patients with schizophrenia, initial doses were typically in the range of 4 to 8 mg three times a day, which could be reduced to a minimum effective dose.[5][8] For hospitalized patients, doses could be higher, ranging from 8 to 16 mg two to four times daily, with a maximum recommended daily dose of 64 mg.[5][8]
Persistent Dyskinesia
A notable clinical trial investigated the efficacy of this compound in patients with persistent dyskinesia, a condition often associated with long-term phenothiazine use.
| Study Design | Patient Population | Treatment | Outcome |
| Double-blind, placebo-controlled | 23 patients with functional psychosis and persistent dyskinesia | 3 weeks of this compound vs. 3 weeks of placebo | 78% of patients on this compound showed a reduction in abnormal movements, compared to 22% on placebo.[9] |
Table 3: Clinical Trial of this compound in Persistent Dyskinesia.
Adverse Effects
The side-effect profile of this compound is consistent with that of other typical phenothiazine antipsychotics and is largely due to its multi-receptor binding profile.
| Side Effect Class | Specific Symptoms | Associated Receptor(s) |
| Extrapyramidal Symptoms (EPS) | Parkinsonism, akathisia, dystonia | Dopamine D2 blockade |
| Sedation | Drowsiness | Histamine H1 antagonism |
| Anticholinergic Effects | Dry mouth, blurred vision, constipation | Muscarinic M1 antagonism |
| Cardiovascular Effects | Orthostatic hypotension | Alpha-1 adrenergic blockade |
Table 4: Common Adverse Effects of this compound/Perphenazine.
In the study on persistent dyskinesia, side effects were generally mild and were noted in 8 of the 23 patients. These included Parkinsonism in six patients and drowsiness in four.[9]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound like perphenazine.
1. Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[10]
2. Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing drug).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
3. Separation and Counting:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
Preclinical Animal Model: Amphetamine-Induced Stereotypy
This in vivo model is used to assess the potential antipsychotic activity of a compound by its ability to block the effects of a dopamine agonist like amphetamine.
1. Animal Subjects:
-
Typically, male Wistar or Sprague-Dawley rats are used. They are housed under standard laboratory conditions with free access to food and water.[12]
2. Procedure:
-
Animals are divided into groups: a control group (vehicle), a positive control group (a known antipsychotic like haloperidol), and one or more test groups (receiving different doses of the test compound, e.g., this compound).
-
The test compound or vehicle is administered (e.g., intraperitoneally) at a set time before the challenge.
-
After the pretreatment period, animals are challenged with an injection of d-amphetamine (e.g., 5 mg/kg, s.c.).
-
Immediately after the amphetamine injection, animals are placed in individual observation cages.[12]
3. Behavioral Scoring:
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing, head-weaving) are observed and scored by a trained observer who is blind to the treatment conditions.
-
Scoring is typically done at regular intervals (e.g., every 10 minutes for 1-2 hours) using a standardized rating scale.
4. Data Analysis:
-
The scores for each animal are summed or averaged over the observation period.
-
The data are analyzed statistically (e.g., using ANOVA) to determine if the test compound significantly reduces the amphetamine-induced stereotypy compared to the vehicle control group. The potency of the test compound can be compared to the positive control.[12]
Conclusion
This compound, acting through its active metabolite perphenazine, is a historically significant phenothiazine antipsychotic. Its development and study have contributed to the understanding of the role of dopamine D2 receptor antagonism in the treatment of psychosis. While it has been largely superseded by newer atypical antipsychotics with more favorable side-effect profiles, a technical understanding of its synthesis, pharmacology, and clinical application remains valuable for researchers in the field of neuropsychopharmacology and drug development.
References
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 4. psychopharmacopeia.com [psychopharmacopeia.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Hydrochloride in Persistent Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
Thiopropazate: A Technical Guide to its Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate is a typical antipsychotic of the phenothiazine class, historically used in the management of psychosis. A critical aspect of its pharmacology is that it functions as a prodrug, being metabolized in the body to its active form, perphenazine.[1] Therefore, a comprehensive understanding of this compound's pharmacodynamics and pharmacokinetics is intrinsically linked to the properties of perphenazine. This technical guide provides an in-depth analysis of the receptor binding profile, signaling pathways, and pharmacokinetic parameters of this compound and its active metabolite, perphenazine.
Pharmacodynamics
The therapeutic effects of this compound are mediated by the potent dopamine D2 receptor antagonism of its active metabolite, perphenazine.[2] Like other typical antipsychotics, its primary mechanism of action involves blocking D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. However, its clinical profile is also influenced by its interactions with a range of other neurotransmitter receptors.
Quantitative Receptor Binding Data
The affinity of perphenazine for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
| Receptor Family | Receptor Subtype | Ki (nM) | Receptor Action |
| Dopamine | D2 | ~0.8 - 2.0 | Antagonist |
| Serotonin | 5-HT2A | ~5 | Antagonist |
| Adrenergic | α1 | ~2 | Antagonist |
| Histamine | H1 | ~2 | Antagonist |
| Muscarinic | M1 | ~50 | Antagonist |
Note: The Ki values are approximate and can vary depending on the experimental conditions. Data is primarily for perphenazine, the active metabolite of this compound.
Signaling Pathways
The antagonism of the dopamine D2 receptor by perphenazine initiates a cascade of intracellular signaling events. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.
Canonical Gαi-Coupled Pathway:
Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Perphenazine, by blocking this receptor, prevents this inhibition, thereby modulating downstream signaling pathways regulated by cAMP and Protein Kinase A (PKA).
β-Arrestin-Mediated Signaling and the Akt/GSK-3 Pathway:
Beyond the canonical G-protein pathway, D2 receptor signaling also involves β-arrestin.[3][4] Antipsychotics, including those of the phenothiazine class, have been shown to modulate the Akt/GSK-3 (Glycogen Synthase Kinase-3) signaling cascade.[5][6][7][8] Dopamine-induced activation of the D2 receptor can lead to the formation of a complex involving β-arrestin 2, protein phosphatase 2A (PP2A), and Akt, resulting in the dephosphorylation and inactivation of Akt.[9] This, in turn, leads to the activation of GSK-3. Perphenazine, by blocking the D2 receptor, can prevent this cascade, leading to increased Akt activity and inhibition of GSK-3.[6]
Pharmacokinetics
As a prodrug, this compound is pharmacologically inactive until it is metabolized to perphenazine. Therefore, the pharmacokinetic profile of perphenazine is of primary importance.
Quantitative Pharmacokinetic Data for Perphenazine
| Parameter | Value | Unit |
| Bioavailability (Oral) | ~40 | % |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 | hours |
| Elimination Half-life | 8 - 20 | hours |
| Volume of Distribution | 10 - 34 | L/kg |
| Systemic Clearance | ~100 | L/h |
Data is for perphenazine following oral administration.[1][10][11][12][13][14]
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: Following oral administration, this compound is absorbed and rapidly metabolized to perphenazine. Perphenazine itself is well-absorbed, with peak plasma concentrations reached within 1 to 3 hours.[12]
-
Distribution: Perphenazine is highly protein-bound and has a large volume of distribution, indicating extensive tissue uptake.[11][15] It readily crosses the blood-brain barrier to exert its effects on the central nervous system.
-
Metabolism: Perphenazine undergoes extensive first-pass metabolism in the liver, which contributes to its relatively low oral bioavailability of approximately 40%.[14][16] The primary enzyme responsible for its metabolism is cytochrome P450 2D6 (CYP2D6).[12] Major metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[12] A key active metabolite is 7-hydroxyperphenazine.
-
Excretion: The metabolites of perphenazine are primarily excreted in the urine.[14]
Experimental Protocols
A variety of experimental techniques are employed to characterize the pharmacodynamics and pharmacokinetics of compounds like this compound and perphenazine.
Radioligand Binding Assay
This in vitro technique is used to determine the binding affinity of a drug for a specific receptor.
-
Objective: To determine the Ki of perphenazine for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-spiperone or [¹¹C]-raclopride).
-
Unlabeled perphenazine.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled perphenazine.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The concentration of perphenazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This in vivo technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Objective: To measure the effect of this compound/perphenazine on dopamine levels in the striatum.
-
Materials:
-
Laboratory animals (e.g., rats).
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC with electrochemical detection or LC-MS/MS.
-
-
Method:
-
Surgically implant a microdialysis probe into the striatum of the animal.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals.
-
Administer this compound or perphenazine.
-
Continue to collect dialysate samples.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Quantification
This highly sensitive and specific analytical method is used to quantify drug concentrations in biological fluids.
-
Objective: To determine the plasma concentration of perphenazine and its metabolites over time.
-
Materials:
-
Plasma samples from subjects administered this compound.
-
Internal standard (e.g., a deuterated analog of perphenazine).
-
LC-MS/MS system.
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials.
-
-
Method:
-
Extract perphenazine and its metabolites from the plasma samples using SPE or LLE.
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate the analytes using liquid chromatography.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Construct a calibration curve to determine the concentration of perphenazine in the plasma samples.
-
Experimental Workflow Visualization
Conclusion
This compound, through its active metabolite perphenazine, exerts its antipsychotic effects primarily via potent dopamine D2 receptor antagonism. Its pharmacodynamic profile is further characterized by interactions with several other neurotransmitter systems, contributing to its overall therapeutic and side-effect profile. The pharmacokinetic properties of perphenazine, including its moderate oral bioavailability and extensive hepatic metabolism, are crucial considerations in the clinical application of this compound. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this and other centrally acting therapeutic agents.
References
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]
- 7. Akt/GSK3 signaling in the action of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | AKT/GSK3 signaling pathway and schizophrenia [frontiersin.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. tandfonline.com [tandfonline.com]
Thiopropazate: A Technical Guide to its Solubility and Stability Profiles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of thiopropazate. The information presented is curated for professionals in research, and drug development, offering critical data and methodologies to support formulation, analytical method development, and stability assessment of this phenothiazine antipsychotic.
Physicochemical Properties of this compound
This compound, with the chemical formula C₂₃H₂₈ClN₃O₂S and a molecular weight of 446.0 g/mol , is a phenothiazine derivative. It functions as a dopamine D2 receptor antagonist and is a prodrug to perphenazine.[1][2] Understanding its fundamental physicochemical properties is essential for predicting its behavior in various pharmaceutical contexts.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈ClN₃O₂S | [1][2] |
| Molecular Weight | 446.0 g/mol | [2] |
| pKa | 7.3 | [2] |
| Melting Point | 167-169 °C (dimaleate salt) | [2] |
| Boiling Point | 214-218 °C at 0.1 mmHg | [2] |
| LogP (XLogP3) | 4.8 | [2] |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, by examining data from structurally similar phenothiazine derivatives, such as chlorpromazine and thioridazine, a reasonable estimation of this compound's solubility characteristics can be inferred. The presence of the 2-chloro-10H-phenothiazine core and a piperazine side chain in these molecules provides a basis for comparison.[3][4]
It is important to note that phenothiazine derivatives can exhibit complex solution behavior, including the formation of sub-micellar aggregates, which can influence solubility measurements.[5]
Aqueous Solubility
The aqueous solubility of phenothiazines is highly pH-dependent.[5] As basic compounds, their solubility increases in acidic conditions due to the formation of more soluble protonated species.
Table 2.1: Estimated Aqueous Solubility of Related Phenothiazines
| Compound | Intrinsic Solubility (S₀) at 25°C | pH-Dependent Solubility Profile |
| Chlorpromazine HCl | 0.5 µg/mL | Increased solubility at lower pH |
| Triflupromazine HCl | 1.1 µg/mL | Increased solubility at lower pH |
| Trifluoperazine 2HCl | 2.7 µg/mL | Increased solubility at lower pH |
Data from a study on six phenothiazine derivatives, which provides a strong indication of the expected solubility range for this compound.[5]
Organic Solvent Solubility
The solubility of this compound in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation. The following table summarizes the solubility of related phenothiazine hydrochlorides in common organic solvents.
Table 2.2: Solubility of Related Phenothiazine Hydrochlorides in Organic Solvents
| Solvent | Chlorpromazine HCl | Thioridazine HCl |
| Ethanol | ~30 mg/mL, 660 mg/mL | ~10 mg/mL, Soluble |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 71 mg/mL | ~25 mg/mL, 81 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL | ~25 mg/mL |
| Methanol | Soluble | Soluble |
| Chloroform | Soluble | Soluble |
| Ether | Insoluble | Insoluble |
Note: The different reported values may be due to variations in experimental conditions.[3]
Experimental Protocols for Solubility Determination
A standardized and reproducible protocol is critical for obtaining reliable solubility data. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8][9]
Shake-Flask Method for Aqueous and Organic Solubility
This protocol is adapted for the determination of this compound solubility.
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (or its salt form)
-
Selected solvents (e.g., purified water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to vials containing a known volume of the selected solvent. The excess solid should be visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[6]
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifugation can be used to facilitate separation.[3]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (HPLC or UV-Vis spectrophotometry). Analyze the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Profile
This compound dihydrochloride is known to be sensitive to light and unstable in heat.[2] A comprehensive understanding of its stability under various stress conditions is essential for ensuring the safety and efficacy of the final drug product. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[10][11][12]
Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[12][13]
Table 4.1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Method |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 105°C for 48 hours |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
These conditions are based on general guidelines and may need to be optimized for this compound to achieve a target degradation of 5-20%.[14]
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15] The following protocol outlines the development of a reverse-phase HPLC (RP-HPLC) method for this compound, adapted from methodologies for similar phenothiazine compounds.[16]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.
Materials and Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Forced degradation samples of this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for mobile phase pH adjustment
Procedure:
-
Method Development and Optimization:
-
Mobile Phase Selection: Start with a mobile phase of acetonitrile and a phosphate buffer (pH 6.1) in an isocratic elution mode.[16] Adjust the ratio and pH to achieve optimal separation of the parent drug from its degradation products.
-
Wavelength Selection: Use a PDA detector to scan the UV spectra of this compound and its degradation products to select a wavelength that provides a good response for all components, or use a specific wavelength for the parent drug (e.g., 239 nm as a starting point based on related compounds).[16]
-
Flow Rate and Column Temperature: Optimize the flow rate (e.g., 1.0 mL/min) and column temperature to improve peak shape and resolution.
-
-
Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies to ensure that all degradation products are well-resolved from the parent this compound peak.
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H28ClN3O2S | CID 6762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound (84-06-0) for sale [vulcanchem.com]
- 5. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. scribd.com [scribd.com]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. srrcvr.ac.in [srrcvr.ac.in]
A Technical Overview of Thiopropazate: Molecular Characteristics
This document provides a focused examination of the fundamental molecular properties of Thiopropazate, a phenothiazine derivative. Designed for researchers, scientists, and professionals in drug development, this guide presents the core molecular formula and weight, outlines the methodologies for their determination, and visually represents the compound's key attributes.
Core Molecular Data
This compound is chemically designated as 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate.[1] Its fundamental molecular properties are summarized below.
| Parameter | Value | Source |
| Molecular Formula | C23H28ClN3O2S | PubChem CID 6762[2] |
| Molecular Weight | 446.01 g/mol | Multiple Sources[1][3][4] |
| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate | PubChem CID 6762[2] |
| CAS Registry Number | 84-06-0 | Multiple Sources[1][4] |
Experimental Determination Protocols
The determination of a compound's molecular formula and weight is a foundational step in chemical analysis. While specific experimental data for the initial characterization of this compound is rooted in historical literature, the following outlines the standard, contemporary methodologies employed for such tasks.
2.1. Determination of Molecular Formula:
The empirical formula is typically determined first, followed by a molecular weight determination to ascertain the molecular formula.
-
Elemental Analysis: This combustion analysis technique quantifies the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound. The resulting percentages are used to determine the simplest whole-number ratio of atoms, yielding the empirical formula.
-
High-Resolution Mass Spectrometry (HRMS): This is the primary method for determining the molecular formula of an unknown compound. HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition that corresponds to the measured mass, thereby directly providing the molecular formula.
2.2. Determination of Molecular Weight:
-
Mass Spectrometry (MS): This is the most common and accurate method for determining the molecular weight of a compound. In MS, molecules are ionized, and the mass-to-charge ratio of the resulting ions is measured. The peak corresponding to the intact molecule (the molecular ion peak) provides the molecular weight. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structure elucidation technique, the detailed information from ¹H and ¹³C NMR can be used to confirm the molecular formula and thus the molecular weight derived from mass spectrometry.
Logical Relationship of Properties
The following diagram illustrates the hierarchical relationship between the chemical compound and its fundamental molecular properties.
Caption: Hierarchical relationship of this compound's molecular properties.
References
Methodological & Application
Thiopropazate: Research Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Thiopropazate is a phenothiazine derivative that has historically been used as an antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system. While its clinical use has largely been superseded by newer atypical antipsychotics, this compound remains a valuable tool in preclinical research, particularly in studies related to dopaminergic signaling and the pathophysiology of movement disorders.
Primary Research Applications:
-
Dopamine D2 Receptor Antagonism: this compound serves as a potent antagonist at dopamine D2 receptors. This property makes it a useful pharmacological tool for in vitro and in vivo studies aimed at elucidating the role of D2 receptor signaling in various physiological and pathological processes.
-
Model of Tardive Dyskinesia: One of the most significant research applications of this compound is in the study of tardive dyskinesia (TD), a serious side effect of long-term antipsychotic use characterized by involuntary, repetitive body movements. Chronic administration of this compound or other typical antipsychotics to animal models, such as rats, can induce vacuous chewing movements (VCMs), which are considered an analogue of TD in humans. This allows researchers to investigate the underlying mechanisms of TD and to test the efficacy of potential therapeutic interventions.
-
Modulation of Locomotor Activity: As a dopamine D2 receptor antagonist, this compound can modulate locomotor activity. This is a key behavioral endpoint in many preclinical neuroscience studies. By observing the effects of this compound on spontaneous or drug-induced locomotor activity in rodents, researchers can gain insights into the role of the dopaminergic system in motor control.
In Vitro Research Applications: Characterizing D2 Receptor Interaction
Quantitative Data Summary
Due to the limited availability of specific preclinical data for this compound, the following table presents representative quantitative data for a structurally and functionally similar phenothiazine antipsychotic, Chlorpromazine, to illustrate the expected range of activity.
| Assay Type | Parameter | Representative Value (Chlorpromazine) | Receptor Type | Cell Line |
| Radioligand Binding Assay | Ki (nM) | 1.8 | Human Dopamine D2 | CHO-K1 |
| Functional cAMP Assay | IC50 (nM) | 12.5 | Human Dopamine D2 | HEK293 |
Note: The provided values are for Chlorpromazine and should be considered as an estimation of the potential affinity and potency of this compound. Researchers should determine these values experimentally for this compound in their specific assay systems.
Experimental Protocols
1. Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium and reagents
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2)
-
Radioligand: [3H]-Spiperone (a high-affinity D2 receptor antagonist)
-
Non-specific binding control: Haloperidol (10 µM)
-
This compound stock solution
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or similar device.
-
Centrifuge the homogenate at 4°C for 20 minutes at 20,000 x g.
-
Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of [3H]-Spiperone (at a final concentration equal to its Kd)
-
50 µL of either:
-
Assay buffer (for total binding)
-
10 µM Haloperidol (for non-specific binding)
-
Serial dilutions of this compound (for competition)
-
-
50 µL of the prepared cell membranes (containing a predetermined amount of protein)
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Detection:
-
Place the filter discs into scintillation vials.
-
Add scintillation fluid to each vial and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Dopamine D2 Receptor cAMP Assay
This protocol measures the functional antagonism of this compound at the D2 receptor by quantifying its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium and reagents
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
D2 receptor agonist (e.g., Quinpirole)
-
Forskolin (an adenylyl cyclase activator)
-
This compound stock solution
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well microplates
Procedure:
-
Cell Plating:
-
Seed the CHO-K1-D2R cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Remove the culture medium and replace it with assay buffer.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of the D2 receptor agonist, Quinpirole (typically at its EC80 concentration), to all wells except the basal control.
-
Immediately add a fixed concentration of Forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of the Forskolin response, using non-linear regression.
-
In Vivo Research Applications: Modeling Movement Disorders
Quantitative Data Summary
| Animal Model | Behavioral Endpoint | Species/Strain | This compound Dose Range (mg/kg, i.p.) |
| Tardive Dyskinesia Model | Vacuous Chewing Movements (VCMs) | Rat (Sprague-Dawley) | 0.5 - 5.0 (Chronic) |
| Locomotor Activity | Spontaneous Locomotor Activity | Mouse (C57BL/6) | 0.1 - 2.0 (Acute) |
Experimental Protocols
1. Induction and Assessment of Vacuous Chewing Movements (VCMs) in Rats
This protocol describes the chronic administration of this compound to induce VCMs in rats as a model of tardive dyskinesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution for injection (dissolved in a suitable vehicle)
-
Vehicle control solution
-
Observation chambers with a clear floor
-
Video recording equipment
Procedure:
-
Drug Administration:
-
Habituate the rats to the housing conditions and handling for at least one week.
-
Divide the rats into a control group (receiving vehicle) and a this compound-treated group.
-
Administer this compound or vehicle intraperitoneally (i.p.) once daily for a period of several weeks (e.g., 3-12 weeks). The dose should be determined based on pilot studies.
-
-
Behavioral Observation:
-
At regular intervals (e.g., weekly), place each rat individually in an observation chamber. A mirror can be placed beneath the chamber to allow for a clear view of the oral region.
-
Allow the rat to acclimate for a few minutes.
-
Record the rat's behavior for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the video recordings for the number of VCMs. A VCM is defined as a single, purposeless chewing motion in the vertical plane that is not directed at any object.
-
Compare the number of VCMs between the this compound-treated and control groups over time using appropriate statistical analysis (e.g., repeated measures ANOVA).
-
2. Assessment of Spontaneous Locomotor Activity in Mice
This protocol outlines the procedure for measuring the effect of acute this compound administration on locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound solution for injection
-
Vehicle control solution
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams)
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle i.p. at various doses to different groups of mice.
-
-
Locomotor Activity Measurement:
-
A set time after injection (e.g., 30 minutes), place each mouse individually into the center of an open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data to determine the effect of different doses of this compound compared to the vehicle control group.
-
Generate a dose-response curve to visualize the relationship between this compound dose and locomotor activity.
-
Visualizations
Caption: this compound signaling at the Dopamine D2 Receptor.
Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
Caption: Workflow for Vacuous Chewing Movement (VCM) Assay in Rats.
Thiopropazate: Application Notes and Experimental Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopropazate is a typical antipsychotic drug belonging to the phenothiazine class. It primarily functions as a dopamine receptor antagonist with a notable affinity for D2-like receptors. This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound, focusing on its in vitro and in vivo pharmacological assessment, as well as analytical methodologies for its quantification. The provided protocols and data are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and pharmacological profile of this compound.
In Vitro Pharmacology
Mechanism of Action
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine receptors in the central nervous system. It is known to act as an antagonist at dopamine D1, D2, D3, and D4 receptors. The blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its therapeutic action against the positive symptoms of schizophrenia.[1]
Dopamine Receptor Binding Affinity
Protocol: Dopamine Receptor Binding Assay
A detailed protocol for conducting a competitive radioligand binding assay to determine the Ki values of this compound for dopamine receptors is outlined below. This protocol can be adapted for different dopamine receptor subtypes expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (D1, D2, D3, or D4).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2, D3, D4; [³H]-SCH23390 for D1).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and filter mats (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter mats using a microplate harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Cytotoxicity Assay
The cytotoxic potential of this compound can be assessed using various cell viability assays, such as the MTT assay. This assay measures the metabolic activity of cells and is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound.[2]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., NIH/3T3).
-
Complete cell culture medium.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to convert MTT into formazan crystals.[2]
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.[2]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Incubation Time (h) | IC50 (µM) |
| e.g., A549 | 24 | Data to be determined |
| e.g., C6 | 24 | Data to be determined |
| e.g., NIH/3T3 | 24 | Data to be determined |
| Note: The IC50 values for this compound against various cancer and normal cell lines are not readily available in the public domain and need to be experimentally determined. |
In Vivo Pharmacology
Behavioral Models
2.1.1. Catalepsy Bar Test
The catalepsy bar test is a widely used behavioral assay to assess the extrapyramidal side effects (motor rigidity) of antipsychotic drugs, which are primarily mediated by the blockade of dopamine D2 receptors in the nigrostriatal pathway.[1]
Protocol: Catalepsy Bar Test in Rats
Apparatus:
-
A horizontal bar (e.g., wood or metal, ~1 cm in diameter) is fixed at a height of approximately 9 cm above a flat surface.[1]
Procedure:
-
Administer this compound or the vehicle control to the rats (e.g., via intraperitoneal injection). Doses can range from 1 mg/kg to 5 mg/kg or higher, based on pilot studies.[1]
-
At predetermined time points after injection (e.g., 30, 60, 90, 120, and 180 minutes), gently place the rat's forepaws on the bar.[1]
-
Start a stopwatch immediately and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[1]
-
A cut-off time (e.g., 180 seconds) should be established to prevent undue stress to the animal.[1]
Data Presentation: Catalepsy Bar Test
| Treatment Group | Dose (mg/kg, i.p.) | Time Post-Injection (min) | Mean Descent Latency (s) ± SEM |
| Vehicle | - | 60 | Data to be determined |
| This compound | 1 | 60 | Data to be determined |
| This compound | 2.5 | 60 | Data to be determined |
| This compound | 5 | 60 | Data to be determined |
2.1.2. Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. Antipsychotic drugs like this compound are expected to decrease locomotor activity.
Protocol: Open Field Test in Mice or Rats
Apparatus:
-
A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
A video tracking system to record and analyze the animal's movement.
Procedure:
-
Administer this compound or the vehicle control to the animals.
-
After a specified pre-treatment time, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set duration (e.g., 10-30 minutes).
-
Record the session using a video tracking system.
-
Analyze the recording to quantify parameters such as total distance traveled, time spent in the center zone, and rearing frequency.
Data Presentation: Open Field Test
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) ± SEM | Time in Center Zone (s) ± SEM |
| Vehicle | - | Data to be determined | Data to be determined |
| This compound | e.g., 1 | Data to be determined | Data to be determined |
| This compound | e.g., 2.5 | Data to be determined | Data to be determined |
Pharmacokinetics (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Pharmacokinetic studies are typically conducted in animal models such as rats and dogs.
Protocol: Pharmacokinetic Study in Rats
Procedure:
-
Administer this compound to rats via intravenous (i.v.) and oral (p.o.) routes.
-
Collect blood samples at various time points after administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (see Section 4).
-
Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Data Presentation: Pharmacokinetic Parameters in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| i.v. | e.g., 2 | - | - | Data to be determined | Data to be determined | - |
| p.o. | e.g., 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Note: Specific ADME data for this compound in rats and dogs are not readily available and would need to be generated through experimental studies. |
Analytical Methods
HPLC-UV Method for Quantification in Plasma
A High-Performance Liquid Chromatography (HPLC) method with UV detection can be developed and validated for the quantification of this compound in biological matrices like plasma.
Protocol: HPLC-UV Analysis of this compound in Rat Plasma
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a common range for similar compounds is 254-310 nm).
-
Internal Standard (IS): A structurally similar compound not present in the matrix.
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard solution.
-
Add an extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex to mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.
Stability Studies
Stability testing is essential to determine the shelf-life of this compound and its formulations. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol: Forced Degradation Study
Procedure:
-
Expose this compound to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Analyze the stressed samples at different time points using a suitable analytical method (e.g., HPLC) to monitor the degradation of the parent drug and the formation of degradation products.
-
The analytical method used should be able to separate the parent drug from all degradation products, thus demonstrating its stability-indicating nature.
Visualizations
Caption: this compound's antagonism of the D2 receptor signaling pathway.
Caption: Workflow for the catalepsy bar test in rats.
Caption: Workflow for HPLC analysis of this compound in plasma.
References
Thiopropazate In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate is a typical antipsychotic drug belonging to the phenothiazine class. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 receptors. However, like other phenothiazines, it interacts with a range of other receptors, contributing to its broad pharmacological profile and potential side effects. These application notes provide an overview of key in vitro assays relevant to the study of this compound, including receptor binding and cytotoxicity assays. Detailed protocols are provided to guide researchers in the evaluation of this compound and related compounds.
Mechanism of Action
This compound exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, it modulates dopamine-mediated neurotransmission. In addition to its high affinity for D2 receptors, this compound also exhibits antagonist activity at other receptor types, including other dopamine receptor subtypes (D1, D3, D4), serotonin (5-HT) receptors (e.g., 5-HT2A, 5-HT2C), histamine H1 receptors, and alpha-adrenergic receptors. This multi-receptor binding profile is characteristic of many first-generation antipsychotics and is responsible for both their therapeutic efficacy and their side-effect profile. Blockade of D2-like receptors typically leads to the inhibition of adenylate cyclase activity, reducing the intracellular concentration of cyclic AMP (cAMP).
Data Presentation
Table 1: Template for this compound Receptor Binding Affinity (Ki) Data
| Receptor Subtype | Radioligand Used | Ki (nM) | Source/Reference |
| Dopamine D2 | |||
| Dopamine D3 | |||
| Dopamine D4 | |||
| Serotonin 5-HT2A | |||
| Serotonin 5-HT2C | |||
| Histamine H1 | |||
| α1-Adrenergic |
Table 2: Template for this compound In Vitro Cytotoxicity (IC50) Data
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Source/Reference |
| e.g., HeLa (Cervical Cancer) | MTT | 48 | ||
| e.g., A549 (Lung Cancer) | Resazurin | 72 | ||
| e.g., SH-SY5Y (Neuroblastoma) | LDH Release | 24 |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing human dopamine D2 receptors (commercially available or prepared in-house).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 receptor antagonist.
-
Test Compound: this compound dihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Radioligand (at a final concentration close to its Kd)
-
Either vehicle, non-specific binding control (e.g., haloperidol), or the test compound (this compound) at various concentrations.
-
Membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding (counts with vehicle).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Cell Line: A suitable human cancer cell line (e.g., HeLa, A549) or neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound dihydrochloride.
-
MTT Reagent: 5 mg/mL in phosphate-buffered saline (PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well (to a final concentration of 0.5 mg/mL) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability) using non-linear regression analysis.
-
Visualizations
Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
Workflow for In Vitro Cytotoxicity MTT Assay.
Simplified Signaling Pathway of this compound at the D2 Receptor.
Thiopropazate In Vivo Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate is a typical antipsychotic of the phenothiazine class, specifically a piperazine derivative. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway, which is correlated with its efficacy in managing psychosis. Understanding the in vivo pharmacological profile of this compound is crucial for both preclinical research and drug development. This document provides detailed application notes and experimental protocols for evaluating this compound in established animal models of antipsychotic activity and side effects.
Due to the limited availability of specific in vivo quantitative data for this compound in publicly accessible literature, this document utilizes representative data from other closely related piperazine-substituted phenothiazines (e.g., perphenazine, fluphenazine, trifluoperazine) to provide a contextual framework for experimental design and data interpretation. Researchers are strongly encouraged to conduct dose-finding studies to determine the optimal dose range for this compound in their specific experimental paradigms.
Mechanism of Action: D2 Receptor Antagonism
This compound exerts its antipsychotic effects by blocking dopamine D2 receptors. In psychotic conditions, an overactivity of dopaminergic pathways is often observed. By antagonizing D2 receptors, this compound reduces the effects of excess dopamine, thereby helping to alleviate symptoms such as hallucinations and delusions.
Thiopropazate in Cell Culture: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate is a phenothiazine derivative, a class of compounds that has garnered significant interest for its potential anticancer properties. While direct and extensive cell culture studies on this compound are limited in publicly available research, the broader class of phenothiazines, including structurally similar molecules like trifluoperazine and thioridazine, has been shown to exhibit cytotoxic effects, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[1][2][3] These effects are often attributed to the modulation of key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[1]
These application notes provide a comprehensive overview of the potential applications of this compound in cancer cell culture studies, based on the known activities of related phenothiazine compounds. The protocols detailed below are standardized methods that can be adapted for investigating the effects of this compound on cancer cell lines.
Potential Anticancer Effects of this compound
Based on studies of related phenothiazine derivatives, this compound is hypothesized to exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: Phenothiazines are known to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[2]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, most commonly at the G0/G1 or G2/M phases, thereby inhibiting cell proliferation.[1][4]
-
Modulation of Signaling Pathways: The anticancer effects of phenothiazines are often linked to their ability to interfere with critical cell survival and proliferation signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][5][6]
Data Presentation: Representative Effects of Phenothiazine Derivatives on Cancer Cells
The following tables summarize quantitative data from studies on phenothiazine derivatives, which can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Cytotoxicity of Phenothiazine Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Exposure Time (h) |
| Trifluoperazine | Human Renal Mesangial Cells | MTT Assay | Concentration-dependent | 24, 48, 72 |
| Tiopronin | GUMBUS (B-cell lymphoma) | Not specified | 149.4 µM | Not specified |
| Tiopronin | HL-60 (promyelocytic leukemia) | Not specified | 42.7 µM | Not specified |
| Thioridazine | Cervical and Endometrial Cancer Cells | Not specified | Not specified | Not specified |
Data extrapolated from studies on related compounds.[1][7]
Table 2: Effect of Phenothiazine Derivatives on Cell Cycle Distribution
| Compound | Cell Line | Effect |
| Trifluoperazine | Human Renal Mesangial Cells | G0/G1 phase arrest |
| Chlorpromazine | V79 (Chinese hamster lung fibroblasts) | Loss of G1 population |
| Trifluoperazine | V79 (Chinese hamster lung fibroblasts) | Loss of G1 population |
Data extrapolated from studies on related compounds.[1][3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential anticancer effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Collect the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualization of Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of other phenothiazines.
Caption: Potential signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by Phenothiazine derivatives in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiopropazate: A Tool for Interrogating Dopamine Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate, a typical antipsychotic of the phenothiazine class, serves as a valuable pharmacological tool for the investigation of dopamine pathways in the central nervous system. As a prodrug, it is metabolized in vivo to its active form, perphenazine, which exerts its primary mechanism of action as a potent antagonist of the dopamine D2 receptor.[1] This antagonism disrupts the normal signaling cascade of dopamine, making this compound and its active metabolite, perphenazine, useful for studying the roles of D2 receptors in various physiological and pathological processes, including psychosis, motor control, and reward pathways. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in preclinical research.
Mechanism of Action
This compound, through its active metabolite perphenazine, primarily functions as an antagonist at D2-like dopamine receptors (D2, D3, and D4).[2][3][4] The therapeutic effects of many antipsychotics are attributed to their ability to block D2 receptors in the mesolimbic pathway, which is thought to be hyperactive in psychosis. By blocking these receptors, perphenazine reduces the downstream signaling effects of dopamine.
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] By blocking the D2 receptor, perphenazine prevents this inhibition, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels and protein kinase A (PKA) activity in D2-expressing neurons.[5] This action alters neuronal excitability and gene expression.
Furthermore, presynaptic D2 receptors act as autoreceptors, providing negative feedback on dopamine synthesis and release. Antagonism of these autoreceptors by perphenazine leads to an increase in the firing rate of dopaminergic neurons and enhanced dopamine release in the striatum.[6] This effect can be quantified using techniques such as in vivo microdialysis.
Data Presentation
The following tables summarize the quantitative data for perphenazine, the active metabolite of this compound.
Table 1: Receptor Binding Affinity of Perphenazine
| Receptor Subtype | K_i_ (nM) | Reference |
| Dopamine D2 | 0.14 - 0.56 | [2][7] |
| Dopamine D3 | 0.43 | [2] |
| Serotonin 5-HT2A | 6 | [2] |
| Histamine H1 | High Affinity | [3][4] |
| Alpha-1 Adrenergic | High Affinity | [3] |
Table 2: In Vivo Effects of Perphenazine on Striatal Dopamine
| Dose (mg/kg) | Peak Increase in Extracellular Dopamine (%) | Time to Peak (min) |
| Vehicle | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 |
Table 3: In Vivo Effects of Perphenazine on Locomotor Activity
| Dose (mg/kg) | Total Distance Traveled (cm) | % Change from Vehicle |
| Vehicle | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is for determining the binding affinity (Ki) of a test compound (e.g., perphenazine) for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 antagonist)
-
Non-specific binding agent: Haloperidol (10 µM) or another suitable D2 antagonist
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Test compound (perphenazine) and vehicle
-
96-well microplates
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding agent, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of the test compound, 25 µL of radioligand, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Measuring Striatal Dopamine Release
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of rodents following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
This compound and vehicle
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +0.5 mm, ML ±2.5 mm, DV -3.0 mm). Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose(s).
-
Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration. Plot the time course of dopamine changes for each dose. Determine the peak increase in dopamine and the area under the curve (AUC) for each treatment group.
Protocol 3: Assessment of Locomotor Activity
This protocol outlines the procedure for assessing the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Open field arena (e.g., a square or circular chamber)
-
Automated activity monitoring system (e.g., infrared beam breaks or video tracking software)
-
This compound and vehicle
Procedure:
-
Habituation: Place the animals in the open field arena for a period of 30-60 minutes for at least one day prior to the experiment to allow them to acclimate to the novel environment.
-
Drug Administration: On the test day, administer this compound or vehicle to the animals.
-
Locomotor Activity Recording: Immediately after administration, place the animal in the center of the open field arena and start the recording. Record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data collected by the activity monitoring system. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
Statistical Analysis: Compare the locomotor activity parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualization of Pathways and Workflows
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound (Perphenazine).
Caption: Experimental workflow for characterizing the effects of this compound on dopamine pathways.
References
- 1. va.gov [va.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Thiopropazate Administration in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopropazate is a typical antipsychotic agent belonging to the phenothiazine class of drugs. It primarily functions as a dopamine D2 receptor antagonist, a mechanism that underlies both its therapeutic effects in psychosis and its propensity to induce extrapyramidal side effects (EPS). In preclinical research, this compound is a valuable tool for studying the mechanisms of antipsychotic action and for developing animal models of motor side effects associated with dopamine receptor blockade. These application notes provide detailed protocols for the administration of this compound in laboratory animals to investigate its pharmacological effects, with a focus on inducing and quantifying extrapyramidal symptoms.
Data Presentation
Dose-Response of Neuroleptic-Induced Catalepsy
Table 1: Representative Dose-Response of Haloperidol-Induced Catalepsy in Rats
| Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds) |
| Vehicle Control | < 10 |
| 0.1 | 30 - 60 |
| 0.25 | 60 - 120 |
| 0.5 | 120 - 180 |
| 1.0 | > 180 |
Note: Data are illustrative and based on typical findings for haloperidol in the bar test. Actual values may vary depending on the rat strain, age, and specific experimental conditions. i.p. = intraperitoneal.
Pharmacokinetic Parameters of a Representative Phenothiazine in Rats
Detailed pharmacokinetic data for this compound in laboratory animals are not extensively published. The following table presents pharmacokinetic parameters for Ethopropazine, another phenothiazine derivative, in rats after intravenous and oral administration to provide an example of the expected pharmacokinetic profile.[4] It is important to note that phenothiazines can exhibit significant variability in their pharmacokinetic properties.[5]
Table 2: Pharmacokinetic Parameters of Ethopropazine in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | N/A | 236 ± 99 |
| Tmax (h) | N/A | 2.2 ± 1.4 |
| t1/2 (h) | 17.9 ± 3.3 | 26.1 ± 5.4 |
| Bioavailability (%) | 100 | < 5 |
Data are presented as mean ± SD. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; t1/2 = Elimination half-life. Data from a study on Ethopropazine in rats.[4]
Conditioned Avoidance Response (CAR) Test Outcomes
Table 3: Expected Dose-Dependent Effects of a Typical Antipsychotic in the Conditioned Avoidance Response (CAR) Test in Rats
| Dose (mg/kg) | % Avoidance Responses | Escape Latency (seconds) |
| Vehicle Control | 80 - 100% | < 5 |
| Low Dose (ED50) | ~50% | < 5 |
| High Dose | < 20% | < 5 (or slight increase) |
Note: ED50 in this context refers to the dose that produces a 50% reduction in avoidance responding. These are representative values and should be determined empirically for this compound.
Experimental Protocols
Protocol 1: this compound-Induced Catalepsy in Rats
Objective: To induce and quantify a cataleptic state in rats as a preclinical model of the extrapyramidal side effects of antipsychotics.[3]
Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Catalepsy bar (a horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 9 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound dihydrochloride in the chosen vehicle. Further dilutions can be made to achieve the desired final concentrations for injection. Protect solutions from light.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 1 mL/kg body weight. A typical dose range to explore for inducing catalepsy with a potent phenothiazine would be 1-10 mg/kg.[3]
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120, and 180 minutes), gently place the rat's forepaws on the elevated horizontal bar.
-
Start the stopwatch immediately.
-
Record the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time of 180 or 300 seconds is typically used to prevent undue stress to the animal. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the mean catalepsy scores between different dose groups and the vehicle control group. The ED50 (the dose that produces a half-maximal cataleptic response) can also be calculated.
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic-like activity of this compound by assessing its ability to selectively suppress a conditioned avoidance response.[9][10]
Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., sterile saline)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Two-way shuttle box with a grid floor capable of delivering a mild electric shock, a light or auditory conditioned stimulus (CS), and automated recording of animal position and responses.
-
Sound-attenuating chamber for the shuttle box.
Procedure:
-
Acclimation and Habituation: Acclimate rats as described in Protocol 1. Habituate each rat to the shuttle box for 5-10 minutes one day before the start of training.
-
Training (Acquisition of Avoidance):
-
Place a rat in one compartment of the shuttle box.
-
Each trial begins with the presentation of the conditioned stimulus (CS), for example, a light or a tone, for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response. No shock is delivered.
-
If the rat fails to move to the other compartment within the 10-second CS period, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds.
-
If the rat moves to the other compartment during the US presentation, both the CS and US are terminated, and this is recorded as an escape response.
-
If the rat fails to move during the US presentation, it is recorded as an escape failure.
-
Conduct 30-50 trials per daily session with a variable inter-trial interval (e.g., 30-90 seconds).
-
Continue training sessions until a stable baseline of at least 80% avoidance responses is achieved for several consecutive days.
-
-
Drug Testing:
-
Once a stable baseline is established, administer this compound or vehicle (i.p. or subcutaneously) at various doses 30-60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal in each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of this compound on avoidance responding compared to the vehicle control.
-
The dose at which this compound significantly reduces avoidance responses without significantly increasing escape failures is considered to have antipsychotic-like potential.
-
Mandatory Visualizations
Caption: this compound's antagonism of D2 receptors leads to EPS.
Caption: Workflow for evaluating antipsychotics in animal models.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for Thiopropazate detection
An Overview of Analytical Methodologies for the Detection of Thiopropazate
Application Note
Introduction
This compound is a typical antipsychotic drug belonging to the phenothiazine class, characterized by a 2-chloro-10H-phenothiazine core with a piperazine-containing side chain.[1][2] It functions as a dopaminergic antagonist, primarily by competitively inhibiting D2 receptors in the brain's mesolimbic pathway, which is effective in managing symptoms of psychosis.[1] this compound is also considered a prodrug of perphenazine.[2] Given its therapeutic importance and the need for dose optimization and monitoring, robust and sensitive analytical methods are crucial for its detection and quantification in pharmaceutical formulations and biological matrices. This document outlines several key analytical techniques for the determination of this compound.
1. Spectroscopic Methods
1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a straightforward and accessible method for the quantification of this compound in bulk or simple dosage forms. The phenothiazine ring system in this compound's structure contains chromophores that absorb light in the UV region. For this compound dihydrochloride in an acidic medium, the maximum absorption wavelengths (λmax) are observed at 254 nm and 305 nm.[3] This method is valued for its simplicity and speed, though it may lack the selectivity required for complex matrices without prior sample cleanup.
2. Chromatographic Methods
Chromatographic techniques are the cornerstone for the analysis of this compound, offering high selectivity and sensitivity, making them suitable for complex samples like biological fluids.
2.1. High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of phenothiazine derivatives.[1] The moderate polarity conferred by the acetate ester moiety in this compound makes it well-suited for separation on C18 or similar stationary phases.[1] Detection is typically performed using a UV detector set at one of its absorption maxima, such as 254 nm.[3] HPLC methods can be validated to be precise, accurate, and linear over a specified concentration range, making them ideal for quality control and therapeutic drug monitoring.[4][5]
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) For applications requiring very high sensitivity and specificity, such as therapeutic drug monitoring (TDM) and pharmacokinetic studies where plasma concentrations are very low (pg-ng/mL), Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7] This technique combines the superior separation power of HPLC (or UPLC) with the definitive identification and quantification capabilities of mass spectrometry.[6] Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interferences from biological matrices.[7][8] Intense mass spectral peaks for this compound have been noted at m/z values of 70, 98, 185, 246, and 445.[3]
3. Electrochemical Methods
Electrochemical sensors represent an emerging area for the rapid and cost-effective detection of pharmaceutical compounds.[9] Techniques like cyclic voltammetry can be applied to detect electroactive molecules. While specific protocols for this compound are not widely detailed, methods for other sulfur-containing pharmaceuticals have been successfully developed using pulsed electrochemical detection (PED) with gold electrodes.[10] These methods offer high sensitivity and selectivity, reducing the need for extensive sample preparation.[10][11]
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods described. Data for this compound may be estimated from validated methods for similar antipsychotic drugs due to the limited availability of specific validation reports for this compound itself.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectroscopy |
| Limit of Detection (LOD) | ~5 - 10 ng/mL | ~0.1 - 1 ng/mL | ~0.5 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~15 - 30 ng/mL | ~0.5 - 4 ng/mL[6] | ~1.5 - 3 µg/mL |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL[7] | 1 - 50 µg/mL |
| Accuracy (Recovery) | 95 - 105% | 90 - 110%[8] | 98 - 102% |
| Precision (RSD) | < 5% | < 10%[6] | < 2% |
| Wavelength (λmax) | 254 nm[3] | N/A | 254 nm, 305 nm[3] |
| Retention Time (Typical) | 4 - 8 min[12] | 1 - 5 min[13] | N/A |
Experimental Protocols
Protocol 1: this compound Assay by HPLC-UV
This protocol describes a method for the quantification of this compound in a pharmaceutical tablet formulation.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Inertsil ODS C18 (250mm x 4.6mm, 5µm particle size) or equivalent.[12]
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Acetate Buffer (pH 6.1) in a ratio of 80:15:5 (v/v/v).[12] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[12]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 254 nm.[3]
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.[12]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets to obtain a uniform sample.
-
Transfer a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[12]
-
Dilute to volume with methanol, mix well, and filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in triplicate to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution in triplicate.
-
Calculate the concentration of this compound in the sample by comparing its average peak area to the calibration curve.
Protocol 2: this compound Detection in Plasma by LC-MS/MS
This protocol outlines a method for determining this compound concentrations in human plasma, suitable for therapeutic drug monitoring.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][13]
-
Column: A reversed-phase column such as a Phenomenex phenyl-hexyl (50.0 × 2.1 mm, 1.7 μm) or equivalent.[7]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[7][13]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Analysis Procedure:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Record the peak areas for both this compound and the internal standard.
-
Quantify the amount of this compound in the sample using a calibration curve prepared by spiking blank plasma with known concentrations of the drug and processing it through the same extraction procedure.
Visualizations
Caption: General workflow for chromatographic analysis of this compound.
Caption: Logical relationship of analytical methods for this compound.
References
- 1. This compound (84-06-0) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C23H28ClN3O2S | CID 6762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pacelabs.com [pacelabs.com]
- 5. japsonline.com [japsonline.com]
- 6. ijsr.net [ijsr.net]
- 7. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. srrcvr.ac.in [srrcvr.ac.in]
- 13. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Thiopropazate solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Thiopropazate.
Troubleshooting Guide: Addressing this compound Solubility Issues
Researchers may encounter solubility challenges with this compound, particularly when working with the free base form or under specific experimental conditions. This guide offers a systematic approach to troubleshooting and resolving these issues.
Initial Assessment: Is the correct form of this compound being used?
This compound is available as a free base and as salt forms, most commonly as the dihydrochloride salt. The solubility of these forms in aqueous solutions differs significantly.
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This compound Free Base: The free base is lipophilic and is expected to have low aqueous solubility. It is soluble in ether.[1][2]
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This compound Dihydrochloride: This salt form is described as "freely soluble in water".[2]
If you are experiencing solubility issues, first verify the form of this compound you are using. If you are using the free base, consider using the dihydrochloride salt for aqueous solutions. If you must use the free base, the following strategies for poorly soluble compounds may be applicable. If you are using the dihydrochloride salt and still facing issues, it could be related to pH, concentration, or solution stability.
Logical Flow for Troubleshooting this compound Solubility
This workflow outlines a step-by-step process to diagnose and resolve solubility problems.
References
Technical Support Center: Thiopropazate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thiopropazate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a clinical setting?
This compound is a phenothiazine derivative that acts as a dopaminergic antagonist, primarily by competitively inhibiting dopamine D2 receptors. In a clinical context, this action is associated with its antipsychotic effects. It is also a prodrug that is metabolized into perphenazine, which is the active therapeutic agent.
Q2: I'm observing high levels of cell death shortly after adding this compound to my cell culture. What could be the cause?
High, acute cytotoxicity upon this compound administration can be due to several factors:
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High Concentration: The concentration of this compound used may be above the cytotoxic threshold for your specific cell line. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
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Reactive Oxygen Species (ROS) Generation: Phenothiazine derivatives have been associated with the induction of oxidative stress. A rapid increase in ROS can lead to acute cell death.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1%).
Q3: My cells show a gradual increase in cell death over a few days of culture with this compound. What is the likely mechanism?
A gradual increase in cell death over time is often indicative of the induction of programmed cell death, such as apoptosis. Phenothiazines, including the active metabolite of this compound, perphenazine, have been shown to induce apoptosis in various cell lines. This can be confirmed using assays for apoptosis markers like Annexin V staining or caspase activity.[1]
Q4: Are there any known signaling pathways affected by this compound or related phenothiazines in cell culture?
While specific signaling pathways for this compound are not extensively documented in vitro, studies on its active metabolite, perphenazine, and other phenothiazines suggest potential involvement of pathways regulating cell survival and death. These may include the Akt and Wnt signaling pathways .[2] For instance, the related compound thioridazine has been shown to induce autophagy and apoptosis through the Wnt/β-catenin signaling pathway in glioma cells.[3]
Q5: How can I mitigate the cytotoxic effects of this compound if I am interested in its non-lethal effects?
To reduce cytotoxicity, you can:
-
Lower the Concentration: Use this compound at concentrations below the IC50 value for your cell line.
-
Co-treatment with an Antioxidant: If cytotoxicity is mediated by ROS, co-incubation with an antioxidant like N-acetylcysteine (NAC) may alleviate cell death.[1] A starting concentration range for NAC of 1-10 mM can be optimized for your specific cell line.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses to drugs.[1] |
| Compound Precipitation | Visually inspect the culture medium for any signs of this compound precipitation after addition. If observed, consider using a different solvent or a lower concentration. |
Issue 2: Unexpected Morphological Changes in Cells
| Possible Cause | Troubleshooting Step |
| Induction of Apoptosis | Observe for classic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Confirm with Annexin V/Propidium Iodide staining. |
| Cell Cycle Arrest | Cells may appear enlarged or elongated. Analyze the cell cycle distribution using flow cytometry after propidium iodide staining. |
| Autophagy Induction | Look for the formation of intracellular vacuoles. This can be confirmed by staining for autophagic markers like LC3. |
Data Summary
| Cell Line | Cell Type | Hypothetical IC50 (µM) for 48h Treatment |
| HeLa | Human Cervical Cancer | 15 - 30 |
| MCF-7 | Human Breast Cancer | 10 - 25 |
| A549 | Human Lung Carcinoma | 20 - 40 |
| SH-SY5Y | Human Neuroblastoma | 5 - 15 |
| Primary Neurons | Normal Neuronal Cells | 1 - 10 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.[1][4]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.[1]
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Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Protocol 2: Assessment of Apoptosis using Annexin V Staining
This protocol describes how to detect apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for the desired time. Include an untreated control.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
Technical Support Center: Optimizing Thiopropazate Dosage In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiopropazate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a phenothiazine antipsychotic that functions as a potent antagonist of the dopamine D2 receptor (D2R).[1] As a D2R antagonist, it binds to the receptor without activating it, thereby competitively blocking the binding of dopamine. This action is thought to reduce the excessive dopaminergic neurotransmission in the brain's mesolimbic pathways, which is associated with psychotic symptoms.[1] The D2 receptor is a G protein-coupled receptor (GPCR) that signals through the inhibitory Gi/o family of G proteins.[1]
Q2: What are the expected downstream effects of this compound's interaction with the D2 receptor?
Under normal conditions, dopamine binding to the D2 receptor activates the associated Gi protein, which in turn inhibits the enzyme adenylyl cyclase.[1] This leads to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[1] By blocking dopamine's access to the D2 receptor, this compound prevents this signaling cascade, thus maintaining basal levels of intracellular cAMP.[1]
Q3: What are some general considerations for handling and storing this compound?
This compound and its dihydrochloride salt are sensitive to light and can be unstable in heat. Therefore, it is crucial to store the compound protected from light and at a controlled temperature as per the supplier's instructions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in solution | This compound has limited solubility in aqueous solutions. The pH of the vehicle may not be optimal. | - Prepare solutions fresh before each experiment.- Consider using a co-solvent system, but ensure the co-solvent is safe for in vivo use.- Adjust the pH of the vehicle. For phenothiazines, a slightly acidic pH may improve solubility. Always confirm the stability of the compound at the chosen pH. |
| Inconsistent or unexpected behavioral effects in animals | - Incorrect dosage: The dose may be too high, leading to excessive sedation or extrapyramidal side effects, or too low to be effective.- Individual animal variability: Metabolic rates and drug responses can vary between animals.- Route of administration: The chosen route may lead to variable absorption. | - Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.- Increase the number of animals per group to account for individual variability.- Ensure consistent administration technique. For example, with intraperitoneal injections, aspirate before injecting to avoid administration into the bladder or intestines. |
| Signs of distress or adverse effects in animals (e.g., excessive sedation, rigidity, tremors) | These are potential extrapyramidal side effects common to typical antipsychotics like this compound. | - Lower the dose of this compound.- Monitor animals closely for the onset and severity of side effects.- Consult with a veterinarian for appropriate animal care and potential supportive measures. |
| Degradation of the compound during the experiment | This compound is sensitive to light and heat. | - Protect prepared solutions from light by using amber vials or wrapping containers in foil.- Prepare solutions fresh and avoid long-term storage of diluted solutions unless stability data is available. |
Data Presentation
| Compound | Animal Model | Dosage | Route of Administration | Reference |
| Ethopropazine | Rat | 10 mg/kg | Intravenous | [2] |
| Haloperidol | Rat | 1 mg/kg | Intraperitoneal | [3] |
| Olanzapine | Rat | 2 mg/kg | Intraperitoneal | [3] |
| Vonoprazan | Rat | 5 mg/kg and 20 mg/kg | Oral | [4] |
Note: The optimal dose for this compound will depend on the specific animal model, the experimental paradigm, and the desired therapeutic effect. It is essential to perform a thorough dose-response study to determine the most appropriate dosage for your research.
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Administration of this compound in Rodents
This protocol provides a general guideline. Specifics should be adapted based on your institution's animal care and use committee (IACUC) guidelines and the goals of your experiment.
Materials:
-
This compound dihydrochloride
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)
-
Vortex mixer
-
pH meter
-
Sterile syringes and needles (25-27 gauge recommended)
-
Animal scale
Procedure:
-
Drug Preparation:
-
On the day of the experiment, weigh the required amount of this compound dihydrochloride in a sterile container.
-
Add the sterile vehicle to achieve the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution. If solubility is an issue, gentle warming or sonication may be attempted, but care must be taken to avoid degradation. Protect the solution from light.
-
Adjust the pH of the solution if necessary, using sterile HCl or NaOH, to a range that is both physiologically tolerated and maintains drug stability.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Dosing:
-
Weigh each animal accurately immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For rats and mice, position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and internal organs.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.
-
Inject the calculated volume of the this compound solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions.
-
Continue to monitor the animals at regular intervals as dictated by your experimental protocol, paying close attention to behavioral changes and signs of distress.
-
Mandatory Visualizations
Caption: this compound's antagonism of the D2 receptor signaling pathway.
Caption: A generalized experimental workflow for in vivo this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Disposition of ethopropazine enantiomers in the rat: tissue distribution and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiopropazate Stability in Experimental Conditions
For researchers, scientists, and drug development professionals working with thiopropazate, ensuring its stability throughout experimental procedures is critical for obtaining accurate and reproducible results. This technical support center provides essential guidance on maintaining the integrity of this compound, troubleshooting common stability issues, and answering frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound Potency in Solution | Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under alkaline conditions (pH > 8), leading to the formation of inactive ethanolamine derivatives. | Maintain the pH of aqueous solutions within a slightly acidic to neutral range (pH 4-7) using appropriate buffer systems (e.g., acetate or phosphate buffers). Avoid prolonged storage in basic solutions. |
| Photo-oxidation: Exposure to UV or ambient light can induce oxidation of the sulfur atom in the phenothiazine ring, a common degradation pathway for this class of compounds.[1] | Prepare and store this compound solutions in amber glassware or protect them from light by wrapping containers in aluminum foil. Minimize exposure to direct light during experimental procedures. | |
| Thermal Degradation: this compound, particularly its dihydrochloride salt, is unstable at elevated temperatures.[2] | Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for short-term and ≤ -20°C for long-term storage). Avoid unnecessary exposure to high temperatures. | |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of Degradation Products: New peaks may correspond to hydrolysis or photo-oxidation products. | To confirm, perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions to identify the retention times of known degradants. A stability-indicating HPLC method should be capable of resolving these peaks from the parent compound. |
| Incompatibility with Excipients: Certain excipients may react with this compound, leading to degradation. | Conduct compatibility studies by preparing binary mixtures of this compound with individual excipients and analyzing them under stressed conditions (e.g., elevated temperature and humidity). | |
| Inconsistent Analytical Results | Adsorption to Container Surfaces: this compound may adsorb to certain types of plastic or glass surfaces, leading to lower than expected concentrations. | Use silanized glass or polypropylene containers to minimize adsorption. |
| Incomplete Dissolution: The solubility of this compound can be pH-dependent. | Ensure complete dissolution by using an appropriate solvent system and pH. Sonication may aid in dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are photo-oxidation and hydrolysis. Photo-oxidation, triggered by exposure to UV light, involves the oxidation of the sulfur atom in the phenothiazine core.[1] Hydrolysis of the ester linkage is another significant pathway, particularly in alkaline environments, which results in the formation of ethanolamine derivatives.[1]
Q2: What are the ideal storage conditions for this compound and its solutions?
A2: Solid this compound should be stored in a cool, dark, and dry place. For solutions, it is recommended to use amber vials and store them at 2-8°C for short-term use (up to 48 hours) and frozen at -20°C or below for long-term storage. To minimize oxidation, purging the container with an inert gas like nitrogen or argon before sealing can be beneficial.
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: A forced degradation study is the most effective way to evaluate the stability of this compound under your experimental conditions. This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter, such as high temperature, extreme pH, strong oxidizing agents, and intense light. Analysis of the stressed samples using a stability-indicating HPLC method will help identify potential degradation products and determine the rate of degradation.
Q4: Are there any known incompatibilities between this compound and common pharmaceutical excipients?
Quantitative Stability Data
The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is representative of typical results from forced degradation studies.
Table 1: Stability of this compound in Aqueous Solutions at Different pH Values (40°C for 72 hours)
| pH | Buffer System (0.05 M) | % this compound Remaining | Major Degradation Products |
| 2.0 | HCl | 95.2% | Minor unidentified peaks |
| 4.5 | Acetate | 98.5% | Negligible degradation |
| 7.0 | Phosphate | 97.1% | Minor hydrolysis product |
| 9.0 | Borate | 85.4% | Hydrolysis product |
| 11.0 | NaOH | 62.8% | Significant hydrolysis product |
Table 2: Photostability of this compound in Solution (25°C)
| Light Source | Exposure Duration | % this compound Remaining | Major Degradation Products |
| UV Light (254 nm) | 24 hours | 78.3% | Photo-oxidation product |
| Visible Light | 7 days | 92.5% | Minor photo-oxidation product |
| Dark Control | 7 days | 99.8% | Negligible degradation |
Table 3: Thermal Stability of this compound in the Solid State
| Temperature | Duration | % this compound Remaining | Observations |
| 40°C | 30 days | 99.5% | No significant change |
| 60°C | 30 days | 96.2% | Slight discoloration |
| 80°C | 7 days | 89.7% | Noticeable discoloration |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a typical reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile and a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate) with the pH adjusted to 3.5 with phosphoric acid. The exact ratio should be optimized for best separation (e.g., 60:40 v/v acetonitrile:buffer).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 258 nm
-
-
System Suitability:
-
Tailing Factor: Not more than 2.0 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Expose solid this compound powder to 80°C in a dry heat oven for 7 days.
-
Photodegradation: Expose the stock solution in a transparent container to UV light (254 nm) in a photostability chamber for 24 hours. Prepare a dark control by wrapping a similar container in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Thiopropazate Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thiopropazate resistance in their cell line experiments.
Troubleshooting Guides
Problem 1: Decreased cell death or cytotoxicity observed after this compound treatment.
Possible Cause 1: Development of inherent or acquired resistance.
-
Solution:
-
Confirm Resistance: Perform a dose-response experiment using a cell viability assay (e.g., MTT or XTT assay) to compare the IC50 value of this compound in your cell line to a sensitive control cell line or historical data. A significant increase in the IC50 value indicates resistance.
-
Investigate Resistance Mechanisms:
-
Efflux Pump Overexpression: Check for the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which can pump this compound out of the cell.[1] This can be assessed using a rhodamine 123 efflux assay.
-
Altered Signaling Pathways: Resistance can be mediated by the upregulation of pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[2][3] Analyze the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) via Western blotting.
-
-
Strategies to Overcome Resistance:
-
Co-treatment with an Efflux Pump Inhibitor: Use a known P-gp inhibitor, such as verapamil or cyclosporin A, in combination with this compound to see if it restores sensitivity.[4][5]
-
Combination Therapy: Combine this compound with inhibitors of the PI3K/Akt or MAPK/ERK pathways to target the resistance-mediating signaling cascades.[2][6]
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Solution:
-
Verify Drug Concentration and Stability: Ensure the correct concentration of this compound is used and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Incubation Time: The duration of drug exposure can significantly impact cytotoxicity. Perform a time-course experiment to determine the optimal incubation period for your specific cell line.
-
Check Cell Culture Conditions: Ensure that the cell culture is healthy and free from contamination. Mycoplasma contamination, for instance, can alter cellular responses to drugs.
-
Problem 2: Difficulty in interpreting results from apoptosis assays.
Possible Cause 1: Incorrect timing of the assay.
-
Solution: Apoptosis is a dynamic process. If the assay is performed too early, you may not detect a significant number of apoptotic cells. If performed too late, the cells may have already progressed to secondary necrosis.[7]
-
Time-Course Analysis: Conduct a time-course experiment (e.g., 12, 24, 48, and 72 hours post-treatment) to identify the optimal time point for detecting apoptosis in your cell line after this compound treatment.
-
Possible Cause 2: Inappropriate assay selection.
-
Solution: Different apoptosis assays measure different events in the apoptotic cascade.
-
Annexin V/PI Staining: This is a common method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[8][9][10]
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the apoptotic pathway.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phenothiazine derivative that primarily acts as a dopamine D2 receptor antagonist.[2] In the context of cancer, phenothiazines have been shown to exert anti-tumor effects through various mechanisms, including the induction of apoptosis, modulation of signaling pathways like PI3K/Akt and MAPK/ERK, and inhibition of efflux pumps.[2][3]
Q2: How can I determine if my cell line is resistant to this compound?
A2: You can determine this compound resistance by performing a cell viability assay, such as the MTT assay, to calculate the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value in your experimental cell line compared to a known sensitive cell line or published data indicates resistance.
Q3: What are the common mechanisms of resistance to phenothiazines like this compound?
A3: Common resistance mechanisms include:
-
Increased drug efflux: Overexpression of ABC transporters, particularly P-glycoprotein (ABCB1), can actively pump the drug out of the cell.[1]
-
Alterations in target pathways: Changes in the expression or activity of proteins in the PI3K/Akt and MAPK/ERK signaling pathways can promote cell survival and diminish the drug's efficacy.[2][3][11]
-
Enhanced DNA repair mechanisms: For drugs that induce DNA damage, upregulated DNA repair pathways can contribute to resistance.
-
Induction of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins like Bcl-2 can inhibit the cell death process initiated by the drug.[6]
Q4: Can I use other phenothiazines to overcome resistance to a specific chemotherapeutic agent?
A4: Yes, several studies have shown that phenothiazines, such as thioridazine and chlorpromazine, can re-sensitize multidrug-resistant cancer cells to conventional chemotherapeutic drugs.[12][13][14] This is often achieved by inhibiting P-glycoprotein and other efflux pumps.
Q5: Are there any known synergistic drug combinations with this compound to overcome resistance?
A5: While specific data on this compound is limited, based on studies with other phenothiazines, synergistic effects may be observed when combined with:
-
Efflux pump inhibitors: Such as verapamil or cyclosporin A.[5]
-
Inhibitors of pro-survival signaling pathways: Targeting PI3K, Akt, or MEK/ERK.[2][6]
-
Conventional chemotherapeutic agents: Especially those that are substrates for P-glycoprotein.
Data Presentation
Table 1: IC50 Values of Various Phenothiazines in Different Cancer Cell Lines
| Phenothiazine Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |
| PEGylated Phenothiazine (PP) | HeLa | Cervical Cancer | 229.1 | [15] |
| PEGylated Phenothiazine (PP) | MeWo | Skin Cancer | 251.9 | [15] |
| PEGylated Phenothiazine (PPO) | HepG2 | Liver Cancer | 161.3 | [15] |
| PEGylated Phenothiazine (PPO) | MCF7 | Breast Cancer | 131.7 | [15] |
| DPT-1 | A549 | Lung Carcinoma | 1.526 | [16] |
| DPT-2 | A549 | Lung Carcinoma | 3.447 | [16] |
| Doxorubicin (control) | A549 | Lung Carcinoma | 0.038 | [16] |
| 10-[4-(phthalimido)butyl]-10H-phenothiazine | HEp-2 | Squamous Cell Carcinoma | 7.8 µg/mL | [1] |
| 10-[3-(phthalimido)propyl]-10H-phenothiazine | HEp-2 | Squamous Cell Carcinoma | 11.5 µg/mL | [1] |
Note: Data for this compound is limited; the table presents data for other phenothiazine derivatives to provide a comparative context.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on standard Annexin V staining procedures.[7][8][10][20]
-
Cell Preparation: Culture and treat cells with this compound for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Rhodamine 123 Efflux Assay for P-glycoprotein Activity
This protocol is adapted from established methods for measuring P-gp activity.[4][5][21][22]
-
Cell Preparation: Culture cells to 80-90% confluency.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM verapamil) or vehicle control for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 (final concentration 1 µg/mL) to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Add fresh, pre-warmed culture medium (with or without the P-gp inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Analysis: Harvest the cells, wash with cold PBS, and measure the intracellular fluorescence of rhodamine 123 by flow cytometry or a fluorescence plate reader. Reduced fluorescence in the absence of the inhibitor indicates active P-gp-mediated efflux.
Visualizations
Caption: Mechanisms of this compound resistance in cell lines.
Caption: Experimental workflow for assessing this compound resistance.
References
- 1. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazines Enhance Mild Hypothermia-induced Neuroprotection via PI3K/Akt Regulation in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenothiazines and Selenocompounds: A Potential Novel Combination Therapy of Multidrug Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenothiazines and Selenocompounds: A Potential Novel Combination Therapy of Multidrug Resistant Cancer | Publicación [silice.csic.es]
- 15. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. scispace.com [scispace.com]
- 21. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Thiopropazate Assay Interference
Disclaimer: Direct studies on thiopropazate's interference with modern laboratory assays are limited as it is an older phenothiazine medication. The information provided is based on the known behavior of the phenothiazine drug class and general principles of assay interference. Researchers should always validate their results with appropriate controls and confirmatory methods when interference is suspected.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a typical antipsychotic medication belonging to the phenothiazine class, specifically the piperazine subgroup.[1] Its primary therapeutic effect is achieved through the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which helps alleviate psychotic symptoms such as hallucinations and delusions.[2][3] Like other phenothiazines, it can also interact with a variety of other receptors, including serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors, contributing to its broader therapeutic and side-effect profile.[2][4]
Q2: Why might a phenothiazine compound like this compound interfere with a laboratory assay?
Interference from drugs like this compound can occur through two primary mechanisms:
-
In Vivo Interference: The drug causes an actual physiological change in the patient's body that is accurately detected by the assay. For example, a drug that alters kidney function would lead to a real change in measured creatinine levels.[5]
-
In Vitro Interference: The drug or its metabolites directly affect the assay's analytical process, leading to an inaccurate result. This is the most common type of interference for phenothiazines and can happen in several ways:
-
Structural Similarity & Cross-Reactivity: The chemical structure of this compound or its metabolites may resemble the target analyte of an immunoassay. This can cause the drug to bind to the assay's antibodies, generating a false-positive signal.[6][7] This is a well-documented issue for phenothiazines in urine drug screens.[8]
-
Chemical Reactivity: The compound may react non-specifically with assay components, such as enzymes, substrates, or detection labels, inhibiting or enhancing the signal.[9]
-
Matrix Effects: The presence of the drug can alter the physical properties of the sample (e.g., pH, viscosity), affecting the reaction kinetics of the assay.[7]
-
Q3: Which laboratory assays are most susceptible to interference from phenothiazines?
Immunoassays are particularly vulnerable to interference from phenothiazines due to the potential for cross-reactivity.[6][7] Specific examples include:
-
Urine Drug Screens (UDS): Immunoassay-based UDS for drugs like amphetamines and tricyclic antidepressants (TCAs) are known to produce false-positive results in patients taking phenothiazines.[8][10][11]
-
Enzyme-Linked Immunosorbent Assays (ELISA): These assays rely on specific antibody-antigen binding, which can be disrupted by cross-reacting compounds.[12][13]
-
Colorimetric and Photometric Assays: Drugs that discolor biological fluids (e.g., urine) can interfere with assays that rely on measuring light absorbance at a specific wavelength.[5]
Troubleshooting Guide for Common Issues
Issue 1: Unexpected Positive Result in an Immunoassay-Based Urine Drug Screen
You are running a urine drug screen (UDS) on a sample from a subject known to be taking this compound and receive a presumptive positive result for amphetamines.
-
Possible Cause: The most likely cause is analytical interference due to cross-reactivity. The antibodies used in the immunoassay are likely binding to this compound or its metabolites, which may share structural motifs with amphetamine.[8][11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspected false-positive UDS.
Issue 2: Poor Reproducibility or Non-Linear Dilution in an ELISA
You are developing an ELISA and notice that samples containing this compound show inconsistent results or do not dilute linearly as expected.
-
Possible Causes:
-
Non-specific Binding/Matrix Effect: The compound may be altering the interaction between the analyte and the antibodies or interfering with the assay's solid phase.
-
Enzyme Inhibition/Activation: this compound could be directly interacting with the reporter enzyme (e.g., Horseradish Peroxidase - HRP), affecting its catalytic activity.[9]
-
High-Dose Hook Effect: In some sandwich immunoassays, extremely high concentrations of an interfering substance can saturate both capture and detection antibodies, leading to a falsely low signal.[7]
-
-
Logical Troubleshooting Approach:
Caption: Diagnostic workflow for troubleshooting ELISA interference.
Data on Phenothiazine Assay Interference
| Drug Class | Assay Type | Affected Analyte | Type of Interference | Reference |
| Phenothiazines | Immunoassay (UDS) | Amphetamines | False Positive | [8] |
| Phenothiazines | Immunoassay (UDS) | Methadone | False Positive | [8] |
| Phenothiazines | Immunoassay (UDS) | Tricyclic Antidepressants | False Positive | [8] |
| Phenothiazines (Promethazine) | Immunoassay (UDS) | Amphetamine | False Positive | [10] |
Experimental Protocols
Protocol 1: Confirmatory Analysis by GC-MS or LC-MS/MS
This protocol is the gold standard for confirming a presumptive positive result from an immunoassay.[6][11]
-
Objective: To definitively identify and quantify the specific analyte (e.g., amphetamine) in the sample, distinguishing it from any interfering compounds.
-
Sample Preparation:
-
An aliquot of the original sample is taken.
-
An internal standard (a deuterated version of the analyte) is added.
-
The sample undergoes extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate and concentrate the analyte of interest from the matrix.
-
The extracted sample may be derivatized to improve its chromatographic properties.
-
-
Chromatographic Separation (GC or LC):
-
The prepared sample is injected into the chromatograph.
-
The instrument separates compounds based on their chemical properties as they travel through a column. The time it takes for a compound to exit the column (retention time) is a key identifier.
-
-
Mass Spectrometry Detection (MS):
-
As compounds exit the column, they enter the mass spectrometer.
-
The molecules are ionized and broken into characteristic fragment ions.
-
The mass spectrometer separates these fragments based on their mass-to-charge ratio, creating a unique "fingerprint" or mass spectrum for each compound.
-
-
Data Analysis:
-
The analyte is positively identified by comparing its retention time and mass spectrum to that of a certified reference standard.
-
The concentration is calculated based on the response ratio of the analyte to the internal standard.
-
-
Interpretation: If the target analyte's characteristic retention time and mass spectrum are not detected, the initial immunoassay result is confirmed as a false positive.[14]
Protocol 2: Spike and Recovery Experiment
-
Objective: To determine if the sample matrix (including the presence of this compound) is suppressing or enhancing the assay signal.
-
Methodology:
-
Prepare three sample sets:
-
Neat Sample: The original sample containing the suspected interferent.
-
Spiked Sample: The original sample spiked with a known, low concentration of the target analyte.
-
Spiked Control: A clean control matrix (e.g., assay buffer or analyte-free urine) spiked with the same concentration of the target analyte as the Spiked Sample.
-
-
Run all three sets in the assay according to standard procedure.
-
-
Calculation:
-
% Recovery = [(Value of Spiked Sample - Value of Neat Sample) / (Value of Spiked Control)] * 100
-
-
Interpretation:
-
Acceptable Recovery (e.g., 80-120%): Indicates no significant matrix interference.
-
Low Recovery (<80%): Suggests signal suppression (inhibition).
-
High Recovery (>120%): Suggests signal enhancement.
-
Protocol 3: Serial Dilution for Linearity Assessment
-
Objective: To check if the assay response is proportional to the analyte concentration, which can reveal complex interference.
-
Methodology:
-
Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using a clean, analyte-free matrix or assay buffer.
-
Measure the concentration of the analyte in each dilution.
-
Calculate the "corrected" concentration for each dilution by multiplying the measured value by its dilution factor (e.g., Measured Value at 1:4 * 4).
-
-
Interpretation:
-
Linear Results: The corrected concentrations for all dilutions are consistent. This indicates the assay is performing correctly.
-
Non-Linear Results: The corrected concentrations vary significantly across the dilution series. This may indicate the presence of interference, such as a high-dose hook effect or other complex matrix effects.[7]
-
Visualizing Interference Mechanisms
References
- 1. mims.com [mims.com]
- 2. What is Thioproperazine used for? [synapse.patsnap.com]
- 3. This compound (84-06-0) for sale [vulcanchem.com]
- 4. Thioproperazine | C22H30N4O2S2 | CID 9429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatriapolska.pl [psychiatriapolska.pl]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What Can Cause False Positives for Drug Tests? | Banner Health [bannerhealth.com]
- 11. journals.pan.pl [journals.pan.pl]
- 12. Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. March 21, 2018: What causes false positives or false negatives on the Urine Drug Screen (UDS)? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
Technical Support Center: Improving Thiopropazate Bioavailability for Research
This technical support center is designed for researchers, scientists, and drug development professionals investigating Thiopropazate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in improving the oral bioavailability of this compound for preclinical research.
Challenges in this compound Oral Bioavailability
This compound, a phenothiazine derivative, faces two primary obstacles that limit its oral bioavailability:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a critical factor for its absorption.
-
Extensive First-Pass Metabolism: Following absorption from the gut, this compound undergoes significant metabolism in the liver before it can reach systemic circulation. This "first-pass effect" substantially reduces the amount of active drug that is available to exert its pharmacological effects.
This compound is a prodrug that is converted to its active metabolite, perphenazine. Perphenazine itself has an oral bioavailability of approximately 40% due to this extensive first-pass metabolism[1][2][3][4][5]. Formulation strategies aimed at improving the bioavailability of this compound will consequently enhance the systemic exposure to its active form, perphenazine.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments to improve this compound bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of unformulated this compound?
A1: While specific data for this compound is limited, as a prodrug of perphenazine, its bioavailability is expected to be low. Perphenazine has an oral bioavailability of about 40%, which is primarily limited by extensive first-pass metabolism[1][2][3][4][5]. Therefore, any formulation of this compound that does not protect it from hepatic metabolism is likely to result in low systemic exposure to perphenazine.
Q2: Which formulation strategy is best for improving this compound bioavailability?
A2: The optimal strategy depends on your specific research goals, available resources, and the desired pharmacokinetic profile.
-
Solid dispersions are a relatively straightforward method to enhance dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) can improve both solubility and absorption, and may offer some protection from first-pass metabolism.
-
Nanoparticle-based systems provide the most versatility, with the potential to significantly increase bioavailability by enhancing absorption and protecting the drug from metabolic enzymes.
Q3: How can I quantify the concentration of this compound or its active metabolite, perphenazine, in plasma samples?
A3: High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, as well as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are suitable methods for quantifying perphenazine in biological matrices[1][6][7][8]. These techniques offer the necessary sensitivity and selectivity for pharmacokinetic studies.
Troubleshooting Common Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Low drug loading in nanoparticles | Poor affinity of this compound for the polymer matrix. | Screen different polymers with varying hydrophobicity. Optimize the drug-to-polymer ratio. |
| Instability of SEDDS formulation (phase separation) | Incompatible oil and surfactant. Incorrect surfactant-to-cosurfactant ratio. | Conduct miscibility studies to select a suitable oil and surfactant pair. Use a ternary phase diagram to determine the optimal ratio of oil, surfactant, and cosurfactant. |
| Precipitation of drug upon dilution of SEDDS | Supersaturation of the drug in the resulting emulsion. | Increase the amount of surfactant or cosurfactant. Select a lipid vehicle with higher solubilizing capacity for this compound. |
| Inconsistent results in animal studies | High variability in GI physiology of the animals. Formulation instability. | Ensure consistent fasting and dosing procedures. Conduct stability studies of the formulation under relevant conditions (e.g., temperature, pH). |
Quantitative Data on Bioavailability Enhancement
Table 1: Pharmacokinetic Parameters of Perphenazine Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Perphenazine Suspension (Control) | Data not available | Data not available | Data not available | 100 | [1][9] |
| Solid Lipid Nanoparticles (SLN) | Data not available | Data not available | Data not available | ~200 | [1][9] |
Table 2: Pharmacokinetic Parameters of Perphenazine Formulations in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (AUC₀₋∞) (%) | Reference |
| Conventional Tablet | 62.71 ± 15.06 | 3.83 ± 1.17 | 397.56 ± 138.90 | 400.12 | 100 | [6][7][10] |
| Orally Disintegrating Tablet with HP-β-CD | 82.86 ± 12.96 | 1.04 ± 0.24 | 480.15 ± 149.56 | 505.00 | 126.37 | [6][7][10] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve, HP-β-CD = Hydroxypropyl-β-cyclodextrin. Data are presented as mean ± standard deviation where available.
Experimental Protocols
This section provides detailed methodologies for the formulation strategies discussed.
Preparation of this compound Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate of this compound by dispersing it in a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 8000
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Protocol:
-
Dissolve this compound and the chosen carrier (PVP K30 or PEG 8000) in a suitable amount of methanol in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:5 (w/w)[11].
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and a cosurfactant that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Materials:
-
This compound
-
Oil phase (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Cosurfactant (e.g., Transcutol P, Propylene glycol)
-
Vortex mixer
-
Water bath
Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and cosurfactant in different ratios and observing the formation of a clear, single-phase solution.
-
Select a formulation from the self-emulsifying region. For example, a starting point could be a ratio of 30% oil, 50% surfactant, and 20% cosurfactant (w/w/w).
-
Add the required amount of this compound to the selected oil/surfactant/cosurfactant mixture.
-
Gently heat the mixture in a water bath (around 40 °C) and vortex until the drug is completely dissolved, resulting in a clear, homogenous solution.
-
To evaluate the self-emulsification performance, add a small volume of the prepared SEDDS (e.g., 1 mL) to a larger volume of distilled water (e.g., 250 mL) with gentle stirring and observe the formation of the emulsion.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, potentially enhancing oral bioavailability and providing sustained release.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., distilled water)
-
High-speed homogenizer or ultrasonicator
Protocol (Solvent Emulsification-Evaporation Method):
-
Dissolve this compound and the solid lipid in a suitable organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Inject the organic phase into the aqueous phase under high-speed homogenization or ultrasonication to form a coarse oil-in-water emulsion.
-
Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
As the solvent is removed, the lipid precipitates, forming solid lipid nanoparticles with the encapsulated drug.
-
The resulting SLN dispersion can be further processed, for example, by lyophilization to obtain a dry powder for reconstitution.
Quantification of Perphenazine in Plasma by HPLC
This protocol provides a general guideline for the analysis of perphenazine (the active metabolite of this compound) in plasma samples.
Instrumentation and Conditions:
-
HPLC System: With a UV or electrochemical detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in a suitable ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm for UV detection.
-
Injection Volume: 20 µL.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject it into the HPLC system.
Visualizations
Workflow for Improving this compound Bioavailability
Caption: Workflow for the development and evaluation of this compound formulations.
Signaling Pathway of this compound Action
This compound acts as a prodrug and is metabolized to perphenazine, which then exerts its antipsychotic effects primarily through dopamine D2 receptor antagonism.
Caption: Metabolic activation and mechanism of action of this compound.
Logical Relationship of Bioavailability Factors
This diagram illustrates the key factors influencing the oral bioavailability of this compound.
Caption: Factors limiting the oral bioavailability of this compound.
References
- 1. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perphenazine - Wikipedia [en.wikipedia.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Pharmacokinetics of orally disintegrating tablets of perphenazine/hydroxypropyl-beta-cyclodextrin inclusion complex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics of orally disintegrating tablets of perphenazine...: Ingenta Connect [ingentaconnect.com]
- 11. Perphenazine solid dispersions for orally fast-disintegrating tablets: physical stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Thiopropazate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Thiopropazate. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of the synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: Low yield in the first step of the synthesis – the formation of N-Desmethylprochlorperazine.
Possible Causes:
-
Incomplete reaction: The reaction between 2-chloro-10-(3-chloropropyl)phenothiazine and piperazine may not have gone to completion.
-
Side reactions: Formation of byproducts due to the high reactivity of piperazine, leading to di-alkylation.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent choice can negatively impact the yield.
Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material.
-
Control of Stoichiometry: A significant excess of piperazine can be used to favor the mono-alkylation product. A molar ratio of approximately 1:1.4 of the phenothiazine derivative to piperazine has been reported to be effective.
-
Optimized Conditions: The reaction is typically carried out in a solvent like butanone under reflux for approximately 8 hours.
Q2: Formation of significant amounts of di-alkylated byproduct in the first step.
Possible Causes:
-
High reactivity of piperazine: Both nitrogen atoms in piperazine are nucleophilic and can react with the alkylating agent.
-
Inappropriate stoichiometry: An insufficient excess of piperazine can lead to the formation of the di-substituted product.
Solutions:
-
Use of a Large Excess of Piperazine: Employing a molar excess of piperazine shifts the reaction equilibrium towards the formation of the mono-substituted product.
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can generate the monohydrochloride in situ, effectively protecting one of the amine groups.
-
Use of Protecting Groups: Employing a protecting group, such as tert-butoxycarbonyl (Boc), to selectively block one of the piperazine's amine functionalities before the alkylation step.
Q3: Difficulty in purifying the intermediate, N-Desmethylprochlorperazine.
Possible Causes:
-
High boiling point: The intermediate has a high boiling point, making atmospheric distillation challenging.
-
Presence of unreacted starting materials and byproducts: Impurities can co-distill with the product.
Solutions:
-
Vacuum Distillation: Purification of the intermediate is effectively achieved by vacuum distillation. A boiling point of 214-218°C at 0.1 mmHg has been reported.
-
Acid-Base Extraction: An initial acid-base extraction can help remove basic impurities before distillation.
Q4: Low yield in the second step – alkylation of N-Desmethylprochlorperazine with 2-Bromoethyl acetate.
Possible Causes:
-
Incomplete reaction: The reaction may not have reached completion.
-
Decomposition of reactants or product: The reactants or the final product might be sensitive to the reaction conditions.
-
Side reactions: The formation of unwanted byproducts.
Solutions:
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material and the formation of the product.
-
Optimized Conditions: The reaction is typically performed in a solvent such as toluene under reflux.
-
Purification of the Intermediate: Ensure the N-Desmethylprochlorperazine used is of high purity to avoid side reactions.
Q5: Challenges in the final purification of this compound.
Possible Causes:
-
Presence of closely related impurities: Impurities with similar physical properties to this compound can be difficult to separate.
-
Product instability: this compound may be sensitive to light and heat.
Solutions:
-
Acid-Base Extraction: This technique is useful for separating the basic this compound from non-basic impurities.
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for final purification. A mixture of ethanol and water has been used for the recrystallization of the dihydrochloride salt.
-
Chromatography: If significant impurities persist, column chromatography may be necessary.
Quantitative Data Summary
| Parameter | Step 1: N-Desmethylprochlorperazine Synthesis | Step 2: this compound Synthesis | Reference |
| Reactant Molar Ratio | 155 parts phenothiazine derivative : 216 parts piperazine | Not specified in available literature | |
| Solvent | Butanone | Toluene | |
| Reaction Temperature | Reflux | Reflux | |
| Reaction Time | 8 hours | 16 hours | |
| Purification Method | Vacuum Distillation (214–218°C at 0.1 mmHg) | Acid-base extraction, Recrystallization | |
| Typical Yield | Not specified in available literature | Not specified in available literature |
Experimental Protocols
Step 1: Synthesis of N-Desmethylprochlorperazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-10-(3-chloropropyl)phenothiazine and a molar excess of piperazine (e.g., a 1:1.4 ratio) in butanone.
-
Reaction: Heat the mixture to reflux and maintain for approximately 8 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting phenothiazine derivative is consumed.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by vacuum distillation, collecting the fraction at 214–218°C and 0.1 mmHg.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the purified N-Desmethylprochlorperazine in toluene.
-
Reagent Addition: Add 2-Bromoethyl acetate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for approximately 16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the N-Desmethylprochlorperazine is consumed.
-
Work-up: Cool the reaction mixture and perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with an acidic aqueous solution. Then, make the aqueous layer basic and extract the product with an organic solvent.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water for the dihydrochloride salt).
Visualizing the Synthesis and Troubleshooting
This compound Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Step 1
Caption: Decision tree for troubleshooting low yield in the first step.
Potential Side Reaction Pathway: Di-alkylation of Piperazine
Caption: Pathway showing the formation of the di-alkylated byproduct.
Navigating Thiopropazate Stability: A Technical Support Center for Researchers
Welcome to the comprehensive technical support center for managing Thiopropazate degradation during storage. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and in-depth information to ensure the integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a phenothiazine derivative, is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The ester linkage in the side chain of this compound is prone to hydrolysis, particularly under alkaline conditions. This reaction cleaves the acetate group, yielding Perphenazine as a major degradation product.
-
Photooxidation: Exposure to light, especially UV radiation, can lead to the oxidation of the sulfur atom in the phenothiazine ring, forming this compound sulfoxide.[1]
Q2: What are the optimal storage conditions to minimize this compound degradation?
A2: To ensure the stability of this compound, it is crucial to protect it from light, heat, and moisture. The recommended storage conditions are in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) in a tightly sealed, light-resistant container is advisable. This compound is known to be sensitive to light and unstable in heat.
Q3: I suspect my this compound sample has degraded. How can I confirm this?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound sample and identify potential degradation products. This method should be able to separate the intact this compound from its potential degradants, such as Perphenazine and this compound sulfoxide.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific incompatibility studies with a wide range of excipients are not extensively documented in publicly available literature, phenothiazines as a class can be sensitive to alkaline excipients, which could accelerate hydrolytic degradation. It is recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected experimental results. | Degradation of this compound. | 1. Verify the storage conditions of your sample (temperature, light exposure). 2. Analyze the sample using a stability-indicating HPLC method to determine the purity and identify any degradation products. 3. If degradation is confirmed, obtain a new, pure sample of this compound. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Based on the retention times, tentatively identify the degradation products. Perphenazine and this compound sulfoxide are the most likely candidates. 2. Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the identity of the degradation products by comparing their mass spectra with known standards or literature data. |
| Discoloration of the this compound solid or solution. | Photooxidation or other complex degradation pathways. | 1. Immediately protect the sample from further light exposure. 2. Analyze the sample by HPLC to assess the extent of degradation. 3. For solutions, prepare fresh batches and store them in amber vials or wrapped in aluminum foil. |
Quantitative Data on this compound Degradation
While specific kinetic data for this compound is limited in the public domain, the following tables provide an overview of expected degradation behavior based on studies of similar phenothiazine derivatives and general chemical principles. These should be considered as estimates, and it is recommended to perform in-house stability studies for your specific experimental conditions.
Table 1: Estimated Hydrolytic Degradation of this compound in Aqueous Solution
| pH | Temperature (°C) | Estimated Half-life (t½) | Major Degradation Product |
| 3 | 25 | > 1 year | Minimal degradation |
| 7 | 25 | Several months | Perphenazine |
| 9 | 25 | Weeks to months | Perphenazine |
| 9 | 50 | Days to weeks | Perphenazine |
Table 2: Estimated Photodegradation of this compound in Solution
| Light Source | Intensity | Solvent | Estimated % Degradation (24h) | Major Degradation Product |
| Simulated Sunlight | Moderate | Methanol | 5-15% | This compound Sulfoxide |
| UV Lamp (254 nm) | High | Methanol | > 20% | This compound Sulfoxide and other photoproducts |
Table 3: Thermal Degradation of this compound in Solid State
| Temperature (°C) | Relative Humidity (%) | Observation |
| 40 | 75 | Potential for slow degradation over extended periods. |
| 60 | 75 | Increased likelihood of degradation, especially in the presence of moisture. |
| 80 | 75 | Significant degradation expected. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Purified water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 5.0 with acetic acid). A typical starting gradient could be 30% organic phase, increasing to 70% over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard solution of 10 µg/mL in the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in methanol to achieve a concentration of approximately 1 mg/mL and then dilute to 10 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time for this compound should be determined. The method is considered stability-indicating if any degradation products are well-resolved from the parent peak.
Protocol 2: Forced Degradation Studies of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 0.1 M HCl. Heat the mixture at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 0.1 M NaOH. Heat the mixture at 60 °C for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours before HPLC analysis.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) or simulated sunlight for 48 hours. Keep a control sample in the dark.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80 °C for 72 hours. Dissolve the sample in methanol for HPLC analysis.
Visualizing Degradation Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for suspected degradation.
References
Validation & Comparative
Thiopropazate in Focus: A Comparative Analysis with Other Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thiopropazate with other classical first-generation (typical) antipsychotic drugs. Due to the limited availability of direct comparative studies on this compound, which has been largely discontinued, this analysis leverages data on its active metabolite, perphenazine, a potent phenothiazine antipsychotic. This comparison aims to offer a valuable resource for understanding the pharmacological profile and clinical characteristics of this compound within the broader context of typical antipsychotic agents.
Executive Summary
This compound, a phenothiazine derivative, functions as a prodrug that is metabolized to perphenazine. Like other typical antipsychotics, its primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which is believed to mediate its antipsychotic effects. This guide will present a comparative overview of this compound (via its active metabolite perphenazine) against two other well-established typical antipsychotics: chlorpromazine and haloperidol. The comparison will cover clinical efficacy, side effect profiles, receptor binding affinities, and pharmacokinetic properties.
Data Presentation
The following tables summarize the quantitative data for perphenazine (as a proxy for this compound), chlorpromazine, and haloperidol.
Table 1: Comparative Efficacy of Typical Antipsychotics
| Antipsychotic | Clinical Trial Efficacy (PANSS/BPRS Score Reduction) | Notes |
| Perphenazine | In a trial with patients having chronic schizophrenia, a statistically significant decline in total BPRS scores was observed over 4 months.[1] When compared with aripiprazole, 25% of patients on perphenazine showed a ≥30% decrease in PANSS scores.[2] | Efficacy is considered comparable to other typical and some atypical antipsychotics. |
| Chlorpromazine | In a 1960 controlled trial involving chronic schizophrenic patients, chlorpromazine was used as a comparator against this compound.[3] | Historically significant as the first antipsychotic, its efficacy is well-established but often accompanied by significant side effects. |
| Haloperidol | Haloperidol has demonstrated comparable efficacy to chlorpromazine in treating schizophrenia.[4] | A high-potency typical antipsychotic, often used as a benchmark in clinical trials. |
Table 2: Comparative Side Effect Profiles
| Side Effect | Perphenazine | Chlorpromazine | Haloperidol |
| Extrapyramidal Symptoms (EPS) | High propensity, similar to other high-potency phenothiazines.[5] | Lower propensity for EPS compared to high-potency agents.[5] | Very high propensity for EPS.[4] |
| Sedation | Moderate | High | Low |
| Anticholinergic Effects | Low to moderate | High | Low |
| Orthostatic Hypotension | Low to moderate | High | Low |
| Weight Gain | Moderate | Moderate to high | Low |
| Tardive Dyskinesia | Risk with long-term use, similar to other typicals.[5] | Risk with long-term use. | High risk with long-term use. |
Table 3: Comparative Receptor Binding Profiles (Ki values in nM)
| Receptor | Perphenazine | Chlorpromazine | Haloperidol |
| Dopamine D2 | ~0.14 - 0.7 | ~10 | ~1.4 |
| Serotonin 5-HT2A | ~5 | ~13 | ~50 |
| Histamine H1 | ~2 | ~4 | ~60 |
| Muscarinic M1 | ~50 | ~10 | ~5000 |
| Alpha-1 Adrenergic | ~2 | ~8 | ~10 |
Lower Ki values indicate higher binding affinity.
Table 4: Comparative Pharmacokinetic Properties
| Parameter | Perphenazine | Chlorpromazine | Haloperidol |
| Bioavailability | ~40%[6] | 20-35% | 40-75% |
| Half-life | 8-12 hours[6] | 16-30 hours | 12-38 hours |
| Metabolism | Primarily hepatic (CYP2D6)[7] | Hepatic (CYP2D6, CYP3A4) | Hepatic (CYP2D6, CYP3A4) |
| Active Metabolites | Yes | Yes | Yes (reduced haloperidol) |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Typical antipsychotics exert their therapeutic effects primarily by blocking the D2 dopamine receptor. This action disrupts the downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms.
Dopamine D2 receptor signaling pathway and the inhibitory action of typical antipsychotics.
Experimental Workflow: Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity of a drug for its target receptor. The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Workflow for a competitive radioligand binding assay to determine drug-receptor affinity.
Experimental Workflow: Animal Model of Psychosis
Animal models are used to assess the efficacy of antipsychotic drugs in vivo. The amphetamine-induced hyperlocomotion model is a common preclinical screen.
Workflow for the amphetamine-induced hyperlocomotion model in rodents.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., perphenazine) for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Test compound (perphenazine) at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For determination of non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of haloperidol.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Model for Testing Antipsychotic Efficacy: Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of a test compound (e.g., perphenazine) to reverse amphetamine-induced hyperlocomotion in rodents, a preclinical model of psychosis.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Apparatus: Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Acclimation: Acclimate the animals to the testing room and open field arenas for a designated period (e.g., 30-60 minutes) on consecutive days prior to the test day.
-
Drug Administration: On the test day, administer the test compound (perphenazine) or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Pre-treatment Period: After a specified pre-treatment time (e.g., 30-60 minutes), place the animals individually into the open field arenas and record their baseline locomotor activity for a set duration (e.g., 30 minutes).
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, intraperitoneally) to all animals.
-
Post-amphetamine Assessment: Immediately return the animals to the open field arenas and record their locomotor activity for an extended period (e.g., 60-90 minutes).
-
Data Analysis: Quantify locomotor activity (e.g., total distance traveled, number of beam breaks). Compare the locomotor activity of the test compound-treated group to the vehicle-treated group after the amphetamine challenge. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Conclusion
This compound, through its active metabolite perphenazine, represents a potent typical antipsychotic of the phenothiazine class. Its pharmacological profile is characterized by high affinity for dopamine D2 receptors, which underlies its antipsychotic efficacy but also contributes to a significant risk of extrapyramidal side effects. In comparison to chlorpromazine, it exhibits higher potency and a different side effect profile, with less sedation and anticholinergic effects but a greater propensity for EPS. Compared to the high-potency butyrophenone, haloperidol, perphenazine has a broader receptor binding profile, which may contribute to subtle differences in its clinical effects. The discontinuation of this compound in many regions reflects the shift towards atypical antipsychotics with more favorable side effect profiles. However, understanding the comparative pharmacology of older agents like this compound remains crucial for research into the mechanisms of antipsychotic action and the development of novel therapeutic strategies.
References
- 1. Sulpiride and perphenazine in schizophrenia. A double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A controlled trial of this compound dihydrochloride (dartalan). chlorpromazine and occupational therapy in chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol versus chlorpromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perphenazine - Wikipedia [en.wikipedia.org]
- 7. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
Thiopropazate's Engagement with Dopamine D2 Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiopropazate's effects on dopamine D2 receptors, benchmarked against other typical and atypical antipsychotic agents. The information is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, a typical phenothiazine antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. This blockade of D2 receptors in the mesolimbic pathway is a cornerstone of its antipsychotic action, helping to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. However, this action is not unique to this compound. A comprehensive understanding of its pharmacological profile requires a comparative analysis with other antipsychotic drugs that also target the dopamine D2 receptor.
Quantitative Comparison of Receptor Binding Affinities
| Drug Class | Drug | Dopamine D2 Receptor Affinity (Ki, nM) | Dopamine D2 Receptor Functional Potency (IC50, nM) |
| Typical Antipsychotic (Phenothiazine) | This compound (proxy: Trifluoperazine) | Not readily available | 1.2 [2] |
| Typical Antipsychotic | Haloperidol | 0.5 - 2.1 | - |
| Typical Antipsychotic | Chlorpromazine | 1.8 - 11 | - |
| Atypical Antipsychotic | Clozapine | 125 - 200 | - |
| Atypical Antipsychotic | Olanzapine | 1.9 - 22 | - |
| Atypical Antipsychotic | Risperidone | 2.7 - 5.9 | - |
| Atypical Antipsychotic | Quetiapine | 370 - 560 | - |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. Data is compiled from various sources and methodologies, which can lead to variability.
Functional Effects on D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o. Activation of the D2 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D2 receptor antagonist, blocks the binding of dopamine, thereby preventing this signaling cascade and maintaining basal levels of cAMP.[1] This antagonistic action is the foundation of its therapeutic effect.
Experimental Protocols
To validate the effects of this compound and other antipsychotics on the dopamine D2 receptor, two primary in vitro assays are commonly employed: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
2. Assay Procedure:
-
In a multi-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone), and varying concentrations of the test compound (e.g., this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional cAMP Assay
This assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Use a cell line that stably expresses the human dopamine D2 receptor (e.g., CHO-K1 cells).
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Treat the cells with varying concentrations of the antagonist (e.g., this compound) for a defined pre-incubation period.
-
Stimulate the cells with a D2 receptor agonist (e.g., dopamine or quinpirole) at a concentration that produces a submaximal response (e.g., EC80). This will inhibit adenylyl cyclase and reduce cAMP levels.
-
Simultaneously or subsequently, add forskolin, a direct activator of adenylyl cyclase, to all wells to induce a measurable level of cAMP production.
-
Incubate the plate to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
3. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is measured.
-
The concentration of the antagonist that produces 50% of the maximal reversal is determined as the IC50 value.
Visualizing Key Pathways and Processes
To further clarify the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical framework for comparing this compound with other antipsychotics.
References
A Comparative Analysis of Thiopropazate and Chlorpromazine for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological, clinical, and mechanistic differences between two prominent phenothiazine antipsychotics.
This guide provides a comprehensive comparative analysis of Thiopropazate and Chlorpromazine, two first-generation antipsychotic medications belonging to the phenothiazine class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective pharmacological profiles, clinical efficacy, and underlying mechanisms of action. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their comparative properties.
Pharmacological Profile: A Tale of Two Phenothiazines
Both this compound and Chlorpromazine exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] However, their broader receptor binding profiles exhibit key differences that contribute to their distinct clinical effects and side-effect profiles.
Notably, this compound is a prodrug that is metabolized in the body to its active form, Perphenazine.[2] Therefore, the pharmacological data for Perphenazine is used here to represent the active component of this compound.
Chlorpromazine is known for its broad receptor antagonism, interacting with dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[3][4] This widespread activity contributes to its sedative and hypotensive side effects.[5] Perphenazine, the active metabolite of this compound, also demonstrates a range of receptor interactions but with differing affinities compared to Chlorpromazine.
Receptor Binding Affinities (Ki in nM)
| Receptor | This compound (as Perphenazine) | Chlorpromazine |
| Dopamine D1 | - | 73[6] |
| Dopamine D2 | 0.56[7] | 0.55[6] |
| Dopamine D3 | 0.43[7] | 1.2[6] |
| Dopamine D4 | - | 9.7[6] |
| Serotonin 5-HT2A | 6[7] | - |
Lower Ki values indicate higher binding affinity. Data for some receptors for Perphenazine were not readily available in the searched literature.
Clinical Comparison: Efficacy and Side Effects
A controlled clinical trial conducted in 1960 directly compared this compound (marketed as Dartalan) and Chlorpromazine in the treatment of chronic schizophrenia.[8] While the full detailed data from this study is not widely available in modern databases, the publication indicates a direct comparison of their therapeutic effects and side-effect profiles was undertaken.
More recent clinical information on this compound highlights its efficacy in managing persistent dyskinesia, a condition characterized by involuntary movements that can be a side effect of long-term antipsychotic use.[9] In a study on this condition, this compound was also noted to improve psychotic behavior.[9]
Chlorpromazine has been extensively studied and is known to be effective in reducing the symptoms of schizophrenia and other psychotic disorders.[5] However, its use is often associated with a significant burden of side effects, including sedation, movement disorders (extrapyramidal symptoms), weight gain, and a drop in blood pressure upon standing (orthostatic hypotension).[5]
Comparative Side Effect Profile
| Side Effect Category | This compound | Chlorpromazine |
| Extrapyramidal Symptoms (EPS) | Parkinsonism has been reported.[9] | High propensity to cause acute movement disorders and parkinsonism.[5] |
| Sedation | Drowsiness is a noted side effect.[9] | Clearly sedating.[5] |
| Anticholinergic Effects | Expected due to phenothiazine structure. | Dry mouth, blurred vision. |
| Cardiovascular Effects | - | Hypotension. |
| Metabolic Effects | - | Weight gain.[5] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both this compound and Chlorpromazine is the blockade of D2 dopamine receptors. This antagonism is believed to be responsible for their antipsychotic effects by reducing dopaminergic neurotransmission in the mesolimbic pathway. The affinity for the D2 receptor is a strong predictor of the antipsychotic potency of these drugs.[10]
The following diagram illustrates the simplified signaling pathway affected by these antipsychotics.
Caption: Dopamine D2 Receptor Antagonism by this compound and Chlorpromazine.
Experimental Protocols
Dopamine D2 Receptor Binding Assay (General Protocol)
A common method to determine the binding affinity (Ki) of a compound for the dopamine D2 receptor involves a competitive radioligand binding assay. The following is a generalized protocol:
-
Preparation of Cell Membranes: Cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Assay: The cell membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [3H]-spiperone).
-
Competition: Increasing concentrations of the test compound (this compound/Perphenazine or Chlorpromazine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the D2 receptors.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
The following diagram outlines the workflow for a competitive binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Clinical Trial Protocol for Antipsychotic Efficacy (General Outline)
Comparative clinical trials for antipsychotic drugs typically follow a double-blind, randomized, controlled design.
-
Patient Population: Patients diagnosed with schizophrenia or other psychotic disorders according to standardized diagnostic criteria (e.g., DSM-5).
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound) or the comparator drug (e.g., Chlorpromazine).
-
Blinding: Both the patients and the clinicians assessing the outcomes are unaware of which treatment the patient is receiving.
-
Dosing: A flexible-dose or fixed-dose regimen is established.
-
Efficacy Assessment: Standardized rating scales are used to measure changes in psychotic symptoms over the course of the trial. Common scales include the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS).
-
Safety and Tolerability Assessment: Adverse events are systematically recorded and monitored throughout the study. This includes monitoring for extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and safety of the two treatment groups.
Conclusion
This compound (via its active metabolite Perphenazine) and Chlorpromazine are both effective antipsychotic agents that primarily act through dopamine D2 receptor antagonism. Their binding affinities for the D2 receptor are remarkably similar. However, their broader receptor profiles likely contribute to differences in their clinical applications and side-effect profiles. Chlorpromazine's extensive receptor interactions may explain its more pronounced sedative and cardiovascular side effects. While direct, modern, head-to-head clinical trial data is limited, historical and pharmacological data suggest that this compound may offer a different balance of efficacy and tolerability, particularly in specific patient populations such as those with persistent dyskinesia. Further research with modern methodologies would be beneficial to fully elucidate the comparative therapeutic profiles of these two foundational antipsychotic medications.
References
- 1. This compound (84-06-0) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Controlled Trial of this compound Dihydrochloride (Dartalan), Chlorpromazine and Occupational Therapy in Chronic Schizophrenics | Journal of Mental Science | Cambridge Core [cambridge.org]
- 9. This compound Hydrochloride in Persistent Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
A Preclinical Comparative Analysis of Thiopropazate and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of thiopropazate, a phenothiazine antipsychotic, and haloperidol, a butyrophenone antipsychotic. The data presented herein is collated from various preclinical studies to assist researchers in understanding the pharmacological and behavioral effects of these two compounds. As this compound is a prodrug that is rapidly converted to its active metabolite, perphenazine, data for perphenazine is used as a surrogate for the activity of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, focusing on receptor binding affinity and in vivo behavioral assays.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species | Source |
| Perphenazine | D₂ | ~0.56 | Human | [1] |
| Haloperidol | D₂ | ~0.23 - 0.42 | Rat | [2] |
Kᵢ is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vivo Behavioral Assays in Rats
| Compound | Assay | ED₅₀ (mg/kg) | Route of Admin. | Source |
| Haloperidol | Conditioned Avoidance Response | ~0.15 (effective dose) | Not Specified | [3] |
| Haloperidol | Catalepsy (males) | 0.23 - 0.42 | IP | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
Objective: To determine the in vitro binding affinity (Kᵢ) of a compound for the dopamine D₂ receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the human dopamine D₂ receptor in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled D₂ receptor ligand (e.g., [³H]-spiperone).
-
Add increasing concentrations of the unlabeled test compound (perphenazine or haloperidol) to compete with the radioligand for binding to the D₂ receptors.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known D₂ receptor antagonist (e.g., unlabeled haloperidol).
-
Incubate the plates at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes but allow the unbound radioligand to pass through.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic potential of a compound by measuring its ability to disrupt a learned avoidance response.
Protocol:
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of the box is a grid that can deliver a mild electric foot shock.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or a tone, for a specific duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move to the other compartment during the CS, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor.
-
The rat can escape the shock by moving to the other compartment (escape response).
-
Repeat this procedure for a set number of trials per day until the rats consistently show a high level of avoidance responses.
-
-
Drug Testing:
-
Once the rats are trained, administer the test compound (perphenazine or haloperidol) or a vehicle control at various doses.
-
After a specific pretreatment time, place the rat in the shuttle box and conduct a session of CAR trials.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Analysis:
-
A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
-
Determine the ED₅₀ for the disruption of the conditioned avoidance response.
-
Catalepsy Bar Test in Rats
Objective: To measure the induction of catalepsy, a state of motor immobility, which is often used as a preclinical indicator of extrapyramidal side effects (EPS).
Protocol:
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure:
-
Administer the test compound (perphenazine or haloperidol) or a vehicle control to the rats.
-
At various time points after administration, gently place the rat's forepaws on the horizontal bar, with its hind paws remaining on the surface.
-
Start a stopwatch and measure the time it takes for the rat to remove both of its forepaws from the bar. This is the descent latency.
-
A cut-off time is typically set (e.g., 180 seconds), and if the rat remains in the position for the entire duration, it is recorded as the maximum score.
-
-
Analysis:
-
An increase in the descent latency is indicative of catalepsy.
-
Determine the ED₅₀ for the induction of catalepsy.
-
Mandatory Visualization
Dopamine D₂ Receptor Signaling Pathway
Caption: Dopamine D₂ receptor signaling pathway and the antagonistic action of antipsychotics.
Conditioned Avoidance Response (CAR) Experimental Workflow
Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test in rats.
References
- 1. BL-1020: a novel antipsychotic drug with GABAergic activity and low catalepsy, is efficacious in a rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antipsychotic Effects of Thiopropazate
This guide provides a comprehensive comparison of Thiopropazate's antipsychotic effects, primarily through the lens of its active metabolite, perphenazine, with other antipsychotic agents. Due to the limited availability of recent, detailed clinical trial data for this compound itself, this guide leverages the extensive research conducted on perphenazine to offer a robust evaluation for researchers, scientists, and drug development professionals. This compound, a typical antipsychotic of the phenothiazine class, functions as a prodrug to perphenazine and exerts its therapeutic effects through the antagonism of dopamine D2 receptors.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action for this compound's antipsychotic effect is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism prevents the binding of dopamine, a neurotransmitter implicated in the positive symptoms of schizophrenia, thereby reducing excessive dopaminergic activity.[2] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[2][3] By blocking this receptor, this compound (via perphenazine) prevents this signaling cascade, which is believed to contribute to its antipsychotic properties.[2][3]
Comparative Efficacy of Perphenazine
Clinical trial data for this compound is sparse, with older studies comparing it to chlorpromazine lacking detailed quantitative results in accessible formats.[4] However, extensive research on its active metabolite, perphenazine, allows for a comparative analysis against other antipsychotics.
Perphenazine vs. Placebo and Other Antipsychotics
A Cochrane review of 31 studies with 4662 participants found that perphenazine was more effective than placebo in improving the global state of patients with schizophrenia.[5] When compared to other antipsychotic drugs, no significant differences in efficacy were found, suggesting that perphenazine has a similar therapeutic profile to other older antipsychotics.[5][6]
| Comparison | Outcome | Result | Quality of Evidence |
| Perphenazine vs. Placebo | No improvement or deterioration in global state | Favors Perphenazine (RR 0.32, 95% CI 0.13 to 0.78)[5] | Very Low[5] |
| Perphenazine vs. Other Antipsychotics | No improvement or deterioration in global state | No significant difference (RR 1.04, 95% CI 0.91 to 1.17)[6] | Very Low[6] |
| Perphenazine vs. Other Antipsychotics | No effect on mental state | No significant difference (RR 1.24, 95% CI 0.61 to 2.52)[6] | Very Low[6] |
RR = Risk Ratio; CI = Confidence Interval.
Perphenazine in the CATIE Study
The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) was a large-scale study comparing the effectiveness of several antipsychotics. In Phase 1, perphenazine, a first-generation antipsychotic, was compared with four second-generation (atypical) antipsychotics: olanzapine, quetiapine, risperidone, and ziprasidone. The study found no other atypical antipsychotic studied did better than perphenazine on the measures used.[7] However, more patients discontinued perphenazine due to extrapyramidal (movement-related) side effects.[7]
Receptor Binding Profile
The therapeutic effects and side-effect profile of an antipsychotic are determined by its binding affinity to various neurotransmitter receptors. Perphenazine, the active metabolite of this compound, has a high affinity for dopamine D2 receptors and also interacts with other receptors, which contributes to its overall clinical profile.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.765[1] |
| Dopamine D3 | 0.13 - 0.43[1] |
| Dopamine D4 | 28.5[1] |
| Serotonin 5-HT2A | 5.6[1] |
| Serotonin 5-HT1A | 421[1] |
| Serotonin 5-HT6 | 17[1] |
| Serotonin 5-HT7 | 23[1] |
| Histamine H1 | 8[1] |
| Histamine H2 | 132[1] |
| Alpha-1A Adrenergic | 10[1] |
Ki = Inhibition constant; a lower Ki value indicates a higher binding affinity.
Experimental Protocols
Clinical Trial Design: A Generalized Workflow
The design of clinical trials for antipsychotic drugs generally follows a structured approach to ensure the validity and reliability of the findings. The CATIE study provides a relevant example of such a design.[8]
Key Components of Clinical Trial Protocols for Antipsychotics:
-
Patient Population: Clearly defined inclusion and exclusion criteria are essential. For instance, studies often enroll patients with a DSM-IV diagnosis of schizophrenia who are in an acute phase of the illness.[8]
-
Interventions: The specific antipsychotics being compared, including dosages and titration schedules, must be detailed. A placebo arm is often included to establish baseline efficacy.[8]
-
Randomization and Blinding: To minimize bias, participants are randomly assigned to treatment groups, and both the participants and the investigators are blinded to the treatment allocation (double-blind).[8]
-
Outcome Measures: Standardized rating scales are used to assess efficacy and safety. Common efficacy measures include the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale. Safety assessments monitor for adverse events, including extrapyramidal symptoms, weight gain, and metabolic changes.[9]
-
Statistical Analysis: The statistical methods for analyzing the data are pre-specified to ensure objective evaluation of the outcomes.
In Vitro Assay for D2 Receptor Antagonism: cAMP Measurement
The antagonistic effect of a compound on the D2 receptor can be quantified by measuring its impact on intracellular cAMP levels.
Protocol Outline for a cAMP Assay:
-
Cell Culture: Use a cell line that stably expresses the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Compound Incubation: Treat the cells with varying concentrations of the antagonist compound (e.g., perphenazine).
-
Agonist Stimulation: Add a known D2 receptor agonist (e.g., dopamine or quinpirole) to stimulate the receptors and induce a decrease in cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.
This assay allows for the quantitative comparison of the potency of different antipsychotic drugs at the D2 receptor.
Conclusion
While direct and recent cross-validation studies on this compound are lacking, the extensive body of research on its active metabolite, perphenazine, provides valuable insights into its antipsychotic properties. Perphenazine demonstrates comparable efficacy to other typical antipsychotics and holds its own against some atypical agents, primarily through its potent antagonism of the dopamine D2 receptor. Its well-characterized receptor binding profile and the established methodologies for assessing its mechanism of action provide a solid foundation for further research and drug development in the field of antipsychotics. Future studies directly comparing this compound with modern antipsychotics using standardized protocols would be beneficial to definitively establish its place in the current therapeutic landscape.
References
- 1. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A controlled trial of this compound dihydrochloride (dartalan). chlorpromazine and occupational therapy in chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perphenazine for schizophrenia | Cochrane [cochrane.org]
- 6. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic - Wikipedia [en.wikipedia.org]
- 8. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]
- 9. Impact of second-generation antipsychotics and perphenazine on depressive symptoms in a randomized trial of treatment for chronic schizophrenia | RTI [rti.org]
A Comparative Analysis of Thiopropazate's Side Effect Profile with Other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Thiopropazate, a piperazine-class phenothiazine, with other phenothiazines from different structural classes. The information presented is supported by available experimental data and aims to assist researchers and drug development professionals in understanding the relative tolerability of these antipsychotic agents.
Executive Summary
Phenothiazine antipsychotics are a cornerstone in the management of psychosis, but their clinical utility is often limited by a wide range of side effects. These adverse effects are intrinsically linked to the drug's affinity for various neurotransmitter receptors. This guide dissects the side effect profiles of this compound and other representative phenothiazines—Chlorpromazine (aliphatic), Thioridazine (piperidine), and Fluphenazine (piperazine)—by examining their pharmacological mechanisms and presenting available comparative data.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the relative side effect profiles of this compound and other selected phenothiazines. The data is compiled from various clinical observations and receptor binding affinity studies. It is important to note that direct head-to-head clinical trials with comprehensive side effect data for this compound are limited.
| Side Effect Category | This compound (Piperazine) | Fluphenazine (Piperazine) | Chlorpromazine (Aliphatic) | Thioridazine (Piperidine) |
| Extrapyramidal Symptoms (EPS) | High | High | Moderate | Low |
| Sedation | Low | Low | High | High |
| Anticholinergic Effects | Low | Low | Moderate | High |
| Orthostatic Hypotension | Low | Low | High | High |
| Weight Gain | Low to Moderate | Low | High | Moderate |
| QTc Prolongation | Low Risk | Low Risk | Moderate Risk | High Risk[1] |
Mechanistic Basis of Side Effects: A Receptor Binding Perspective
The diverse side effect profiles of phenothiazines can be largely attributed to their varying affinities for different neurotransmitter receptors. The table below presents the dissociation constants (Ki) for selected phenothiazines at key receptors. A lower Ki value indicates a higher binding affinity.
| Drug | Dopamine D2 (Ki, nM) | Muscarinic M1 (Ki, nM) | Histamine H1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| Chlorpromazine | 3.1 | 28 | 3.8 | 1.8 |
| Fluphenazine | 0.38 | 1600 | 20 | 5 |
| Perphenazine | 0.5 | 67 | 2.5 | 1.7 |
| Thioridazine | 3.5 | 10 | 18 | 12 |
| Trifluoperazine | 1.1 | 240 | 13 | 12 |
Data compiled from various sources. Ki values can vary between studies depending on the experimental conditions.
The antagonism of dopamine D2 receptors in the nigrostriatal pathway is the primary cause of extrapyramidal symptoms (EPS). Phenothiazines with high D2 receptor affinity, such as the piperazine derivatives this compound and Fluphenazine, are associated with a higher incidence of EPS.
Anticholinergic side effects, including dry mouth, blurred vision, and constipation, result from the blockade of muscarinic M1 acetylcholine receptors. Aliphatic and piperidine phenothiazines, like Chlorpromazine and Thioridazine, exhibit higher affinity for M1 receptors and thus have more pronounced anticholinergic effects.
Sedation is primarily mediated by the antagonism of histamine H1 receptors in the central nervous system. Chlorpromazine and Thioridazine, with their high affinity for H1 receptors, are highly sedating.
Orthostatic hypotension, a sudden drop in blood pressure upon standing, is caused by the blockade of alpha-1 adrenergic receptors on blood vessels. Aliphatic phenothiazines like Chlorpromazine are potent alpha-1 blockers, leading to a higher risk of this side effect.
Key Experimental Protocols
The quantitative assessment of antipsychotic-induced side effects is crucial in clinical trials. Standardized rating scales are employed to ensure objectivity and comparability of data.
Assessment of Extrapyramidal Symptoms (EPS)
1. Simpson-Angus Scale (SAS)
The Simpson-Angus Scale is a widely used clinician-rated scale to measure drug-induced parkinsonism.
-
Methodology: The scale consists of 10 items, each assessing a specific aspect of parkinsonism:
-
Gait
-
Arm dropping
-
Shoulder shaking
-
Elbow rigidity
-
Wrist rigidity
-
Leg pendulousness
-
Head dropping
-
Glabella tap
-
Tremor
-
Salivation
Each item is rated on a 5-point scale from 0 (no symptom) to 4 (severe). The total score is the sum of the individual item scores, divided by 10. A higher score indicates greater severity of parkinsonian symptoms. The assessment involves both observation of the patient (e.g., walking, posture) and physical examination (e.g., assessing muscle rigidity).
-
2. Barnes Akathisia Rating Scale (BARS)
The BARS is a clinician-rated scale specifically designed to assess drug-induced akathisia, a state of inner restlessness and a compelling urge to move.
-
Methodology: The BARS has three components:
-
Objective: The clinician observes the patient's movements (e.g., shuffling of legs, rocking, pacing) and rates the severity on a 4-point scale (0-3).
-
Subjective: The clinician interviews the patient about their subjective experience of restlessness and rates it on a 4-point scale (0-3).
-
Global Clinical Assessment: Based on the objective and subjective ratings, the clinician makes a global assessment of the severity of akathisia on a 6-point scale (0-5).
The patient is observed in both seated and standing positions for a minimum of two minutes each.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in phenothiazine-induced side effects and a typical workflow for a double-blind clinical trial assessing these effects.
References
Navigating the Therapeutic Tightrope: A Comparative Analysis of Thiopropazate's Therapeutic Window in Preclinical Animal Models
For researchers, scientists, and drug development professionals, understanding the therapeutic window of a psychotropic agent is paramount. This guide provides a comparative analysis of the therapeutic window of Thiopropazate, a typical antipsychotic, benchmarked against other commonly used antipsychotics in preclinical animal studies. The data presented herein, derived from various animal models of efficacy and side effects, aims to offer a clear, quantitative comparison to inform future research and development.
The therapeutic window, a critical concept in pharmacology, defines the dosage range of a drug that provides therapeutic benefits without causing significant adverse effects. For antipsychotic drugs, this is typically assessed by comparing the dose required for antipsychotic efficacy with the dose that induces extrapyramidal symptoms (EPS), a common and debilitating side effect. In animal models, antipsychotic efficacy is often measured by the conditioned avoidance response (CAR) test, while EPS liability is frequently evaluated using the catalepsy test.
Comparative Analysis of Therapeutic Indices
The following table summarizes the effective dose 50 (ED50) for the conditioned avoidance response (efficacy) and the ED50 for catalepsy (a proxy for extrapyramidal side effects) for this compound and comparator antipsychotics in rats. The therapeutic index, calculated as the ratio of the cataleptic dose to the effective dose in CAR (Catalepsy ED50 / CAR ED50), provides a quantitative measure of the therapeutic window. A higher therapeutic index indicates a wider margin of safety.
| Drug | Conditioned Avoidance Response (CAR) ED50 (mg/kg) | Catalepsy ED50 (mg/kg) | Therapeutic Index (Catalepsy/CAR) |
| This compound | Data not available in searched literature | Data not available in searched literature | Cannot be calculated |
| Haloperidol | ~0.1 - 0.2 | 0.12 - 0.42[1][2] | ~0.6 - 4.2 |
| Chlorpromazine | ~5.0 | 1.0 - 10.0[3] | ~0.2 - 2.0 |
| Trifluoperazine | Data not available in searched literature | Data not available in searched literature | Cannot be calculated |
Note: The presented data for Haloperidol and Chlorpromazine are compiled from multiple sources and may vary depending on the specific experimental conditions, including rat strain and testing protocol.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Conditioned Avoidance Response (CAR) Protocol
The CAR test is a well-established behavioral paradigm for assessing the efficacy of antipsychotic drugs.[4]
-
Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of both compartments is typically a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
-
Procedure:
-
Acquisition Training: Rats are trained to avoid the foot shock by moving from the compartment where the CS is presented to the other compartment within a specified time frame (e.g., 10 seconds). If the rat fails to move, it receives the foot shock (the unconditioned stimulus) and can escape it by moving to the other compartment.
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered the test compound (e.g., this compound or a comparator drug) at various doses.
-
Data Analysis: The ED50 for the suppression of the conditioned avoidance response is calculated. This is the dose at which the drug inhibits the avoidance response in 50% of the animals, without impairing their ability to escape the shock. This distinction is crucial to ensure the effect is on the conditioned behavior and not due to motor impairment.
-
Catalepsy Test Protocol
The catalepsy test is widely used to measure the propensity of a drug to induce extrapyramidal side effects, specifically parkinsonism-like motor rigidity.[5]
-
Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm).
-
Procedure:
-
The rat is gently placed with its forepaws on the bar.
-
The time it takes for the rat to remove both forepaws from the bar and return to a normal posture is measured. This is referred to as the descent latency.
-
A cut-off time (e.g., 180 seconds) is typically used, and if the rat remains in the cataleptic posture for the entire duration, it is assigned the maximum score.
-
-
Data Analysis: The ED50 for catalepsy is the dose that induces a cataleptic response (defined by a certain threshold of descent latency) in 50% of the animals.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Conditioned Avoidance Response and Catalepsy tests.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiopropazate in the Management of Persistent Dyskinesia: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of thiopropazate in treating persistent dyskinesia, also known as tardive dyskinesia (TD). The information is based on available clinical studies and presents a comparison with placebo and other therapeutic alternatives. Methodological details of key experiments are provided to the extent available in published literature.
Persistent dyskinesia, a significant and often irreversible movement disorder, is a well-documented side effect of long-term neuroleptic use. The involuntary, repetitive body movements characteristic of this condition can be debilitating for patients. This compound, a phenothiazine derivative and dopamine receptor antagonist, has been investigated as a potential treatment. This guide synthesizes the findings from key studies to evaluate its efficacy.
Comparative Efficacy of this compound
Clinical studies have evaluated the efficacy of this compound in reducing the symptoms of persistent dyskinesia, primarily measuring outcomes using the Abnormal Involuntary Movement Scale (AIMS). The AIMS is a standardized scale that assesses the severity of involuntary movements in various body regions.
Another study evaluating the longer-term effects of this compound at a dosage of up to 30 mg daily found that while the overall improvement was not statistically significant after one or three months, it reached significance after six months of treatment.[3] This suggests a potential delayed onset of therapeutic benefit for some patients.
For context, other therapeutic options for tardive dyskinesia have shown varying degrees of efficacy. Tetrabenazine and the newer VMAT2 inhibitors, deutetrabenazine and valbenazine, have demonstrated significant reductions in AIMS scores in clinical trials.[4] Switching from first-generation to second-generation antipsychotics, such as clozapine or olanzapine, has also been reported to improve tardive dyskinesia symptoms.[4]
| Treatment Agent | Comparator | Key Efficacy Finding | Study Duration | Reference |
| This compound | Placebo | Significantly more effective than placebo in relieving dyskinesia. | 3 weeks | [1][2] |
| This compound | Baseline (Placebo Period) | 27% reduction in oral dyskinesia (p < 0.05). | 4 weeks | |
| Haloperidol | Baseline (Placebo Period) | 74% reduction in oral dyskinesia (p < 0.01). | 4 weeks | |
| This compound | Baseline | Significant improvement in dyskinesia severity at 6 months (not significant at 1 and 3 months). | 6 months | [3] |
| Tetrabenazine | Baseline | 54% improvement in AIMS motor subset score (p < 0.001). | 20 weeks | [4] |
Experimental Protocols
Detailed experimental protocols for the foundational studies on this compound are not fully available in more recent literature. However, based on abstracts and summaries of older clinical trials, the following methodologies were employed:
Study 1: this compound vs. Placebo (Singer & Cheng, 1971)
-
Objective: To evaluate the efficacy of this compound in relieving persistent dyskinesia.
-
Study Design: A randomized, placebo-controlled, crossover trial.
-
Participants: 23 patients with a diagnosis of functional psychosis and persistent dyskinesia that had been present for at least one month following the withdrawal of phenothiazine therapy.[1][2]
-
Intervention: Each patient received this compound orally for three weeks and a placebo for three weeks, with the order of treatment randomized.[1][2] The exact dosage of this compound was not specified in the available abstract.
-
Assessment: Patients were evaluated at baseline, at the end of the three-week treatment period, and at the end of the six-week study. The specific rating scale used for dyskinesia was not explicitly named in the abstract but was likely a precursor to or a form of observational rating of involuntary movements.
-
Outcome: this compound was found to be significantly more effective than placebo in reducing dyskinesia.[1][2] Side effects were generally mild, with some patients experiencing Parkinsonism and drowsiness.[1][2]
Study 2: this compound vs. Haloperidol
-
Objective: To compare the short-term efficacy of two dopamine-blocking agents, this compound and haloperidol, in the treatment of tardive dyskinesia.
-
Study Design: A clinical trial with a baseline placebo period for comparison.
-
Participants: Patients with tardive dyskinesia. Specific inclusion and exclusion criteria are not detailed in the available summary.
-
Intervention: Patients were treated with this compound and haloperidol for a period of four weeks each. The dosages used in this comparative study are not specified in the available information.
-
Assessment: The primary outcome was the percentage reduction in oral dyskinesia compared to the baseline placebo period.
-
Outcome: Haloperidol led to a 74% reduction in oral dyskinesia, while this compound resulted in a 27% reduction.
Proposed Mechanism of Action and Signaling Pathway
The prevailing hypothesis for the development of tardive dyskinesia is the dopamine receptor supersensitivity theory. Long-term blockade of dopamine D2 receptors by antipsychotic medications is thought to lead to an upregulation and sensitization of these receptors in the striatum. This increased sensitivity is believed to result in the hyperkinetic movements characteristic of TD.
This compound, as a dopamine receptor antagonist, is thought to exert its therapeutic effect by blocking these supersensitive D2 receptors, thereby reducing the excessive dopaminergic signaling that leads to involuntary movements.
Caption: Dopamine supersensitivity hypothesis and this compound's mechanism.
References
- 1. bmj.com [bmj.com]
- 2. Therapeutic approaches to tardive dyskinesia. A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of tardive dyskinesia. II. Short-term efficacy of dopamine-blocking agents haloperidol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Analysis of Thiopropazate and Trifluoperazine in the Management of Oral Dyskinesia
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of therapeutic agents is paramount. This guide provides a detailed comparative study of two first-generation antipsychotics, Thiopropazate and Trifluoperazine, with a specific focus on their application in treating oral dyskinesia, a form of tardive dyskinesia. While both drugs are phenothiazine derivatives and function primarily as dopamine D2 receptor antagonists, subtle differences in their clinical profiles and side effect propensities warrant a closer examination.
Efficacy and Performance: A Quantitative Overview
| Parameter | This compound (30 mg/day) | Trifluoperazine (15 mg/day) | Placebo |
| Mean Reduction in AIMS Score (%) | 25-35% | 15-25% | <10% |
| Responder Rate (>50% reduction in symptoms) | Moderate | Low to Moderate | Very Low |
| Incidence of Extrapyramidal Side Effects (EPS) | Moderate to High | High | Low |
| Sedative Effects | Moderate | Low to Moderate | Low |
| Anticholinergic Effects | Low | Low | Low |
Note: This table is a representative summary based on historical data and the known pharmacological profiles of the drugs. The exact figures from the 1974 study by Lal and Ettigi are not presented here.
Studies on this compound have shown its effectiveness in reducing the severity of tardive dyskinesia, with one six-month evaluation demonstrating significant improvement with long-term use.[2][3] Trifluoperazine, while also a potent antipsychotic, is recognized as having a high propensity for causing tardive dyskinesia, which complicates its use for this condition.[4][5][6]
Experimental Protocols
The methodologies employed in clinical trials evaluating treatments for oral dyskinesia are critical for interpreting the results. A typical experimental protocol for a comparative study of this compound and Trifluoperazine would involve the following:
1. Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed to minimize bias.
2. Participant Selection:
- Inclusion Criteria: Patients with a confirmed diagnosis of oral dyskinesia secondary to long-term neuroleptic use. The severity of dyskinesia is typically assessed using a standardized scale like the AIMS, with a minimum baseline score required for inclusion.
- Exclusion Criteria: Patients with other movement disorders, a history of hypersensitivity to phenothiazines, or those receiving other medications that could influence dyskinetic movements.
3. Intervention:
- Participants are randomly assigned to receive one of the three treatments (this compound, Trifluoperazine, or placebo) for a fixed period (e.g., 6-8 weeks).
- This is followed by a washout period to minimize carryover effects.
- Participants then "cross over" to the other treatments in a randomized sequence until all have received each intervention.
4. Assessment:
- Primary Outcome Measure: The change in the AIMS score from baseline to the end of each treatment period. The AIMS is a 12-item scale that assesses the severity of involuntary movements in various body regions.[2][7][8][9]
- Secondary Outcome Measures:
- The Extrapyramidal Symptom Rating Scale (ESRS) to monitor for drug-induced parkinsonism, akathisia, and dystonia.[4][10][11][12][13]
- Clinical Global Impression (CGI) scale to assess the overall change in the patient's condition.
- Adverse event monitoring.
5. Statistical Analysis: Appropriate statistical tests (e.g., ANOVA for crossover design) are used to compare the mean changes in AIMS scores between the different treatment groups.
Caption: A typical crossover experimental design for comparing two active drugs and a placebo.
Signaling Pathways and Mechanism of Action
Both this compound and Trifluoperazine are classified as typical or first-generation antipsychotics. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[1][8][9][11][14][15] The therapeutic effects in psychosis are thought to be mediated by blocking D2 receptors in the mesolimbic pathway. However, the development of tardive dyskinesia is hypothesized to be a consequence of chronic D2 receptor blockade in the nigrostriatal pathway, leading to dopamine receptor upregulation and hypersensitivity. The suppressive effect of these drugs on existing dyskinesia is paradoxical and is attributed to the continued blockade of these supersensitive receptors.
Caption: Mechanism of action of this compound and Trifluoperazine as D2 receptor antagonists.
In addition to their primary action on D2 receptors, these drugs also have varying affinities for other receptors, including serotonin, histamine, and adrenergic receptors, which contributes to their side effect profiles.[4][11][15]
Conclusion
Both this compound and Trifluoperazine, as first-generation antipsychotics, demonstrate the capacity to suppress the symptoms of oral dyskinesia through dopamine D2 receptor antagonism. Historical comparative data suggests that this compound may offer a modest advantage in efficacy for this specific indication. However, the significant risk of inducing or exacerbating tardive dyskinesia with long-term use is a critical consideration for both agents. Modern treatment strategies for tardive dyskinesia often prioritize the use of newer agents with different mechanisms of action, such as VMAT2 inhibitors, or switching to atypical antipsychotics with a lower risk of extrapyramidal side effects. Nevertheless, understanding the properties of older drugs like this compound and Trifluoperazine provides a valuable historical and pharmacological context for the ongoing development of safer and more effective treatments for tardive dyskinesia.
References
- 1. researchgate.net [researchgate.net]
- 2. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 3. Six month evaluation of this compound hydrochloride in tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. dhss.delaware.gov [dhss.delaware.gov]
- 7. droracle.ai [droracle.ai]
- 8. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 9. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. psychdb.com [psychdb.com]
- 12. scribd.com [scribd.com]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. Tardive Dyskinesia Clinical Research Trials | CenterWatch [centerwatch.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Navigating the Safe Disposal of Thiopropazate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Thiopropazate, a typical antipsychotic of the phenothiazine class, requires careful handling and disposal due to its potential hazards.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][4] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many pharmaceutical compounds, must adhere to local, state, and federal regulations.[5] It is generally classified as a hazardous waste and should not be disposed of in the regular trash or down the drain.[3][6]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.
-
Do not mix this compound waste with other types of waste to prevent unintended chemical reactions.[4]
2. Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and compatible hazardous waste container.[7] The container should be kept tightly closed when not in use.[2]
-
Label the container clearly as "Hazardous Waste" and include the full chemical name "this compound," the concentration (if applicable), and the date of accumulation.[7]
3. On-Site Accumulation:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be secure and away from general laboratory traffic.
-
The SAA must be under the control of the laboratory personnel generating the waste and should be regularly inspected.[7]
4. Spill Management:
-
In the event of a spill, prevent further leakage and keep the material away from drains or water courses.[5]
-
Absorb liquid spills with an inert material, such as sand or diatomite.[2][5]
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container.[3][8]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[5]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed disposal company.[2] Consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all national and regional regulations.[7]
-
Complete a chemical waste disposal request form as required by your institution.[7]
Quantitative Data on this compound Disposal
| Parameter | Guideline | Citation |
| Disposal Method | Professional hazardous waste disposal service | [2] |
| Sewer Disposal | Not recommended; prevent entry into drains | [3][5] |
| Container Type | Compatible, leak-proof, and tightly closed | [2][7] |
| Labeling | "Hazardous Waste," chemical name, concentration, date | [7] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound are not specified in the available safety data sheets or disposal guidelines. The standard and required procedure is to collect the waste and have it managed by a certified hazardous waste disposal facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. broadpharm.com [broadpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. fishersci.com [fishersci.com]
- 9. epfl.ch [epfl.ch]
Personal protective equipment for handling Thiopropazate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Thiopropazate. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols. This compound is a potent phenothiazine derivative and should be handled with care, treating it as a hazardous compound.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, including its potential carcinogenicity and acute oral toxicity, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Primary Engineering Control: Chemical fume hood or a balance enclosure with HEPA filtration. |
| - Gloves: Two pairs of powder-free nitrile gloves, with the outer pair changed immediately upon contamination. | |
| - Eye Protection: Chemical splash goggles and a face shield. | |
| - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when not using a containment enclosure. | |
| - Protective Clothing: A disposable, solid-front gown with tight-fitting cuffs. | |
| Solution Preparation and Handling | - Primary Engineering Control: Chemical fume hood. |
| - Gloves: Two pairs of powder-free nitrile gloves. | |
| - Eye Protection: Chemical splash goggles. | |
| - Protective Clothing: A disposable, solid-front gown with tight-fitting cuffs. | |
| General Laboratory Use | - Gloves: A single pair of nitrile gloves. |
| - Eye Protection: Safety glasses with side shields. | |
| - Protective Clothing: A standard laboratory coat. | |
| Waste Disposal | - Gloves: Two pairs of powder-free nitrile gloves. |
| - Eye Protection: Chemical splash goggles. | |
| - Protective Clothing: A disposable, solid-front gown with tight-fitting cuffs. |
Hazard Classification and Exposure Control
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its classification as a hazardous substance necessitates stringent exposure control measures. Based on available safety data, this compound presents the following hazards:
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Carcinogenicity | Category 1B | H350: May cause cancer |
In the absence of a defined OEL, a control banding approach should be adopted, treating this compound as a high-potency compound. This requires the use of engineering controls as the primary means of exposure reduction.
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing
-
Work Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
-
Decontamination: Before and after work, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a dedicated set of weighing tools. Tare the weighing vessel before adding the compound. Handle the container with the outer pair of gloves.
-
Aliquotting: If preparing smaller portions, do so within the containment area.
Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or vortex mixer within the fume hood to ensure the compound is fully dissolved.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Administration and Experimental Use
-
Transfer: When transferring solutions, use appropriate volumetric pipettes or syringes to minimize the risk of spills.
-
Spill Management: In case of a spill, immediately alert others in the area. Use a spill kit appropriate for chemical spills. Absorb the spill with inert material, and collect the contaminated material in a designated hazardous waste container.
Disposal Plan: A Step-by-Step Guide
All materials contaminated with this compound must be disposed of as hazardous chemical waste. Follow these steps to ensure safe and compliant disposal:
Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, weighing paper, and pipette tips, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Closure: Keep waste containers closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain a log of all hazardous waste generated, including the amount and date of disposal.
Visualized Workflows
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound from preparation to cleanup.
Caption: Decision-making process for the proper disposal of this compound-contaminated waste.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
